Phenol-formaldehyde resin
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C8H6O2/c1-6-4-3-5-7(10-2)8(6)9/h1-5,9H | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGFMDJXCMQABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]C1=C(C(=CC=C1)O[CH])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9003-35-4 | |
| Record name | Phenol-formaldehyde resin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Reaction Mechanisms of Phenol Formaldehyde Resins
Mechanism of Novolac Resin Synthesis
Novolac resins are produced under acidic conditions with a molar excess of phenol (B47542) to formaldehyde (B43269). iiardjournals.orgwikipedia.org These resins are thermoplastic in nature and require a curing agent to form a hardened, cross-linked thermoset. wikipedia.orggoogle.com
Acid-Catalyzed Condensation Polymerization
The synthesis of novolac resins proceeds through an acid-catalyzed condensation polymerization. wikipedia.org The reaction is typically initiated by heating a mixture of phenol, formaldehyde, and an acid catalyst. elsapainternational.com Common acid catalysts include oxalic acid, hydrochloric acid, and sulfuric acid. elsapainternational.comwikipedia.org The mechanism involves the following key steps:
Protonation of Formaldehyde : The acid catalyst protonates the formaldehyde, making it a more reactive electrophile. researchgate.net
Electrophilic Aromatic Substitution : The protonated formaldehyde then attacks the electron-rich phenol ring at the ortho and para positions, forming hydroxymethylphenol intermediates (also known as methylolphenols). uc.eduvaia.comresearchgate.net
Condensation and Polymerization : The hydroxymethylphenols are unstable in the acidic medium and quickly react with other phenol molecules. This condensation reaction involves the elimination of a water molecule and the formation of a methylene (B1212753) bridge (-CH2-) connecting the phenolic rings. wikipedia.orgplenco.com This process repeats, leading to the formation of linear or branched oligomer chains. iiardjournals.orgresearchgate.net
The polymerization continues until the formaldehyde is completely consumed, resulting in a thermoplastic resin with a relatively low molecular weight. plenco.comncsu.edu
Role of Formaldehyde-to-Phenol Molar Ratio in Oligomer Formation
The molar ratio of formaldehyde to phenol (F:P) is a critical factor in determining the structure and properties of the resulting novolac resin. For novolac synthesis, this ratio is kept below one (F:P < 1). wikipedia.orgmgcub.ac.in
A molar excess of phenol is crucial to ensure the formation of thermoplastic, un-cross-linked oligomers. uc.edugoogle.com This excess of phenol ensures that the growing polymer chains are terminated with phenol units, preventing the extensive cross-linking that would occur if excess formaldehyde were present. plenco.comncsu.edu The resulting oligomers are typically linear or lightly branched chains of phenol units linked by methylene bridges. iiardjournals.orgwikipedia.org The average molecular weight of novolac resins is generally in the low thousands, corresponding to about 10-20 phenol units. wikipedia.orgminia.edu.eg
| Property | Influence of F:P Ratio in Novolac Synthesis |
| Polymer Structure | An F:P ratio of less than one leads to the formation of linear or branched thermoplastic oligomers. wikipedia.orgmgcub.ac.in |
| Reactivity | The resulting novolac resin is not self-curing and requires an external cross-linking agent. plenco.comncsu.edu |
| Molecular Weight | The molecular weight is kept low, typically corresponding to 10-20 phenol units per chain. wikipedia.orgminia.edu.eg |
| Cross-linking | A molar excess of phenol prevents the formation of a highly cross-linked network during initial synthesis. uc.edugoogle.com |
Cross-linking Reactions of Novolac Resins with Curing Agents (e.g., Hexamethylenetetramine)
Since novolac resins are thermoplastic, they require a curing agent, also known as a hardener, to form a rigid, three-dimensional thermoset network. wikipedia.orggoogle.com The most commonly used curing agent for novolac resins is hexamethylenetetramine (HMTA), also known as hexa or hexamine. iiardjournals.orgplenco.comsphinxsai.com
When heated to temperatures typically above 90°C, HMTA decomposes and provides a source of formaldehyde and ammonia (B1221849). preprints.orggoogle.com The curing process is complex and involves several reactions:
Formation of Intermediates : The initial reactions between the novolac resin and HMTA lead to the formation of various intermediates, including benzoxazines and benzylamines. uq.edu.auacs.orgacs.org
Cross-linking : These intermediates then decompose and react further, generating methylene and dimethylene amino bridges that cross-link the novolac chains. minia.edu.eguq.edu.au This creates a highly cross-linked, rigid, and infusible network structure. plenco.com
The amount of HMTA used plays a critical role in the curing process and the final properties of the cured resin. uq.edu.au Lower amounts of HMTA can lead to curing at lower temperatures and result in fewer nitrogen-containing side products in the final material. uq.edu.au
Mechanism of Resol Resin Synthesis
Resol resins are synthesized under basic (alkaline) conditions with a molar excess of formaldehyde to phenol (F:P > 1). wikipedia.orgminia.edu.eg Unlike novolacs, resols are thermosetting and can be cured simply by the application of heat, without the need for an additional curing agent. uc.edu
Base-Catalyzed Addition and Condensation Polymerization
The synthesis of resol resins involves a base-catalyzed polymerization process. Common base catalysts include sodium hydroxide (B78521), calcium hydroxide, and ammonia. plenco.comtsijournals.com The reaction mechanism proceeds as follows:
Formation of Phenoxide Ion : The base catalyst deprotonates the phenol to form a phenoxide ion (C6H5O-). minia.edu.egsemanticscholar.org
Nucleophilic Addition : The highly reactive phenoxide ion then acts as a nucleophile and attacks the formaldehyde. minia.edu.egsemanticscholar.org This addition reaction is faster than in the acid-catalyzed process. researchgate.net
Formation of Methylolphenols : This initial reaction leads to the formation of various hydroxymethylphenols (methylolphenols), where one or more methylol groups (-CH2OH) are attached to the ortho and para positions of the phenol ring. wikipedia.orgsemanticscholar.org
Condensation : These methylolphenols can then condense with each other or with other phenol molecules. researchgate.net This condensation can form either methylene bridges (-CH2-) with the elimination of water or dibenzyl ether bridges (-CH2-O-CH2-) with the elimination of water. wikipedia.orgplenco.com
The reaction continues, leading to the formation of a low-molecular-weight, soluble, and fusible polymer. plenco.com The rate of this base-catalyzed reaction generally increases with pH, reaching a maximum around a pH of 10. wikipedia.orgminia.edu.eg
| Parameter | Effect on Resol Synthesis |
| Catalyst | Base catalysts like NaOH, Ca(OH)₂, and NH₃ are used. plenco.comtsijournals.com |
| F:P Molar Ratio | A molar excess of formaldehyde (F:P > 1) is employed. wikipedia.orgminia.edu.eg |
| Reaction pH | The reaction rate increases with pH, peaking at approximately pH 10. wikipedia.orgminia.edu.eg |
| Initial Product | A low-molecular-weight, soluble, and fusible prepolymer is formed. plenco.com |
| Curing | The resin is self-curing upon heating due to the presence of reactive methylol groups. uc.edu |
Formation and Reactivity of Methylol Intermediates
The key to the self-curing nature of resol resins lies in the formation and reactivity of methylol intermediates. researchgate.netplenco.com Due to the excess of formaldehyde and the basic reaction conditions, the resulting resol prepolymer contains a significant number of reactive methylol (-CH2OH) groups. wikipedia.orgresearchgate.net
These methylol groups are highly reactive and, upon heating to around 120°C, can undergo further condensation reactions. minia.edu.eg They can react with:
Another methylol group : This forms a dibenzyl ether linkage and eliminates a molecule of water. wikipedia.org
An available ortho or para position on another phenol ring : This forms a methylene bridge and eliminates a molecule of water. wikipedia.org
These reactions lead to extensive cross-linking, transforming the initial low-molecular-weight resol into a rigid, three-dimensional, infusible, and insoluble network, which is characteristic of cured phenolic resins. minia.edu.egplenco.com
Autocatalytic Curing Pathways of Resol Resins
Resol resins, which are produced under alkaline conditions with an excess of formaldehyde, have the distinct ability to cure autocatalytically when heated, without needing an external acid catalyst. ijfmr.comacs.org This self-curing property is due to the presence of hydroxymethyl (-CH2OH) groups on the phenolic rings. ijfmr.com The curing process is a complex series of condensation reactions that create a highly cross-linked, three-dimensional network, giving the final material its characteristic thermal stability and chemical resistance. ijfmr.com
The autocatalytic curing process is typically initiated at temperatures above 130°C and proceeds through several key pathways:
Formation of Dibenzyl Ether Linkages: At lower curing temperatures, generally between 130°C and 160°C, two hydroxymethyl groups react with each other. This condensation reaction forms a dibenzyl ether bridge and releases a molecule of water. ijfmr.com This is a primary step in the initial network formation.
Formation of Methylene Bridges: As the temperature rises above 160°C, the dibenzyl ether linkages can become unstable. ijfmr.com They may decompose to form more thermally stable methylene bridges (-CH2-), releasing a molecule of formaldehyde in the process. ijfmr.com Methylene bridges can also form directly when a hydroxymethyl group reacts with an available ortho or para position on another phenol molecule, which also releases water. ijfmr.com The condensation between ortho-hydroxymethyl groups and unsubstituted para-positions on other phenol rings is considered a main thermosetting curing process. semanticscholar.org
Quinone Methide Formation: At even higher temperatures (above 180°C), more complex reactions can occur. One significant pathway involves the formation of highly reactive intermediates known as quinone methides. These transient species can react in various ways to form stable cross-links, further densifying the polymer network.
Self-Condensation of Methylolphenols: The self-condensation reactions of methylolphenols are a fundamental aspect of the curing process. mdpi.com The low activation energy for condensation between ortho- and para-methylol phenols facilitates this cross-linking and eventual gelation of the resin. ijfmr.com
Catalysis in Phenol-Formaldehyde Resin Synthesis
The choice of catalyst is critical in the synthesis of phenol-formaldehyde resins as it dictates the reaction rate, the structure of the resulting polymer, and its final properties. Both inorganic and organic catalysts are employed, each influencing the reaction pathways and the distribution of isomers differently.
Inorganic Catalysts: Alkali Hydroxides, Alkaline Earth Metal Hydroxides, Metal Carbonates, Metal Acetates
Inorganic catalysts are widely used in the production of resol-type phenolic resins.
Alkali Hydroxides: Sodium hydroxide (NaOH) is one of the most common and effective catalysts for producing resol resins. uobasrah.edu.iq It promotes the formation of phenoxide ions, which are more susceptible to electrophilic attack by formaldehyde than the neutral phenol molecule. This leads to the formation of hydroxymethylphenols. Higher pH levels, driven by strong alkali hydroxides, generally favor the initial hydroxymethylation step over subsequent condensation reactions. semanticscholar.org
Alkaline Earth Metal Hydroxides: Hydroxides of alkaline earth metals, such as calcium hydroxide (Ca(OH)₂) and barium hydroxide (Ba(OH)₂), also serve as effective catalysts. The divalent nature of these metal ions (e.g., Ca²⁺, Ba²⁺) can influence the reaction by forming chelate complexes with the phenolic hydroxyl group and the incoming formaldehyde molecule. This chelation can direct the substitution to the ortho position relative to the hydroxyl group, thereby influencing the isomer distribution in the prepolymer.
Metal Carbonates: Carbonates like calcium carbonate (CaCO₃) can be used as catalysts. semanticscholar.org They provide a milder alkaline environment compared to hydroxides, which can offer better control over the reaction rate and the degree of polymerization.
Metal Acetates: Metal acetates, such as zinc acetate (B1210297) (Zn(CH₃COO)₂), are often employed to achieve high ortho-selectivity in the production of novolac resins. The zinc ion forms a complex with the phenol, which sterically hinders attack at the para-position and directs the formaldehyde to the ortho-positions. This results in linear, less-branched polymers with specific processing characteristics.
Organic Catalysts: Amines and Polyamines
Organic bases are also utilized as catalysts, offering distinct advantages in controlling resin structure.
Amines: Triethylamine (B128534) and other tertiary amines can catalyze the phenol-formaldehyde reaction. Their catalytic activity stems from their basicity, which, like inorganic bases, activates the phenol ring towards formaldehyde addition.
Polyamines: Hexamethylenetetramine (HMTA or hexa) is a unique and crucial compound in phenolic resin chemistry. iiardjournals.org While it is primarily used as a curing agent for novolac resins, it functions as a source of both formaldehyde and ammonia, which acts as a catalyst. plenco.com During the curing process, it decomposes to provide methylene bridges that cross-link the novolac chains, creating a rigid, thermoset structure. plenco.com The ammonia generated contributes to the complex reaction network.
Catalytic Effects on Reaction Pathways and Isomer Distribution
The type of catalyst used has a profound impact on the molecular architecture of the this compound by influencing both the reaction pathways and the positional isomerism (ortho vs. para substitution) of the methylene bridges.
Alkaline Catalysis: Strong alkaline catalysts like NaOH tend to promote substitution at both the ortho and para positions, leading to a more branched and complex network in resol resins. semanticscholar.org Increasing the alkali content can enhance the binding of formaldehyde. semanticscholar.org
Divalent Metal Ion Catalysis: Divalent metal ions from alkaline earth metal hydroxides or metal acetates can form chelate structures with the phenol. This complex formation favors the addition of formaldehyde at the ortho position. This effect is particularly exploited in the synthesis of high-ortho novolac resins, which are more linear and exhibit faster cure rates when cross-linked with agents like HMTA. plenco.com
pH Influence: In general, a higher pH in an alkaline environment promotes the initial addition reaction (hydroxymethylation), whereas a lower pH favors the subsequent condensation reactions that build the polymer chain. semanticscholar.org The identification of reaction products is simplified under alkaline conditions because the formation of ortho-ortho methylene and dimethylene ether groups is typically excluded. semanticscholar.org
The strategic selection of a catalyst allows for the precise tailoring of the resin's structure—from highly branched resols to linear high-ortho novolacs—to suit specific application requirements.
Kinetic Studies of this compound Polymerization and Curing
Understanding the kinetics of polymerization and curing is essential for controlling the manufacturing process and predicting the final properties of phenol-formaldehyde resins. These studies involve determining reaction rates and the associated rate constants under various conditions.
Reaction Rate Determination and Rate Constants
The polymerization of phenol and formaldehyde is a complex process involving multiple, simultaneous reactions. Kinetic models are often simplified to represent the main reaction steps: hydroxymethylation and condensation.
The curing of thermosetting resins, such as resoles, is an exothermic process that can be monitored using techniques like Differential Scanning Calorimetry (DSC). researchgate.net DSC measures the heat flow associated with the curing reactions as a function of temperature, allowing for the determination of kinetic parameters. The rate of cure (dα/dt) is often described by the general kinetic equation:
dα/dt = k(T) * f(α)
where:
α is the degree of conversion or cure.
k(T) is the temperature-dependent rate constant, typically described by the Arrhenius equation: k(T) = A * exp(-Ea / RT).
f(α) is the reaction model, which describes the dependence of the reaction rate on the degree of conversion.
For many thermosetting systems, the curing process is autocatalytic, meaning the reaction is catalyzed by the products formed during the reaction. nih.gov An autocatalytic reaction model can be expressed as:
dα/dt = k * α^m * (1 - α)^n
where m and n are the reaction orders.
Research Findings from Kinetic Studies:
Isoconversional Methods: Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger methods, are frequently used to determine the activation energy (Ea) of the curing process without assuming a specific reaction model. researchgate.netnih.gov These methods analyze DSC data from experiments conducted at different heating rates.
Activation Energy: Studies on similar thermosetting systems have shown that the activation energy can vary with the degree of conversion. For instance, in one study on an epoxy system, the average activation energies calculated by the Kissinger method for two different stages of the curing process were 69.7 and 88.7 kJ/mol, respectively. researchgate.netnih.gov This variation indicates a change in the dominant reaction mechanism as curing progresses.
Effect of Temperature and Catalyst: The rate constants are highly dependent on temperature and the concentration and type of catalyst used. iiardjournals.org For example, the curing step for a resol resin is significantly influenced by both temperature and the pH or catalyst concentration. iiardjournals.org
Below is a table summarizing representative kinetic data for thermosetting resin systems, illustrating the range of values encountered in such studies.
| Parameter | Description | Typical Value Range | Source |
| Ea (Activation Energy) | The minimum energy required to initiate the curing reaction. | 60 - 90 kJ/mol | researchgate.netnih.gov |
| n (Reaction Order) | Empirical constant describing the dependence on reactant concentration. | 1 - 2 | ijfmr.com |
| m (Autocatalytic Order) | Empirical constant describing the catalytic effect of the product. | 0.5 - 1.5 | nih.gov |
| Curing Temperature | Temperature range where significant cross-linking occurs. | 120 - 200 °C | acs.orguobasrah.edu.iq |
Influence of Temperature, pH, and Catalyst Concentration on Reaction Kinetics
Temperature:
The reaction temperature is a critical factor that kinetically affects the formation of phenol-formaldehyde prepolymers. An increase in temperature generally leads to a higher reaction rate, resulting in faster consumption of reactants and formation of products. conicet.gov.ariiardjournals.org For instance, in the synthesis of resol resins, increasing the condensation temperature from 60°C to reflux temperatures (98-102°C) significantly shortens the condensation time. conicet.gov.ar However, this accelerated rate can also lead to higher residual concentrations of free formaldehyde and phenol due to the reduced time available for the addition reactions to occur. conicet.gov.ar
Conversely, at lower temperatures, the rates of reactant consumption and product formation are slower. conicet.gov.ar The effect of temperature on the curing process is also pronounced. Higher bonding temperatures, for example, from 110°C to 140°C, cause a much faster development of bond strength. usda.gov The activation energy required for the synthesis of phenol-formaldehyde prepolymers is generally reported to be between 30 and 40 kJ/mol. iiardjournals.org
The influence of temperature on the curing kinetics can be observed in the shift of conversion curves to higher temperature zones with increasing heating rates. preprints.org The curing of phenolic resins is an exothermic process, and the energy released at the curing temperature is a key factor in the cross-linking reactions. researchgate.net
pH:
The pH of the reaction medium plays a crucial role in determining the type of resin formed (resol or novolac) and the reaction mechanism. Alkaline conditions (typically pH > 7) favor the formation of resol resins, where formaldehyde is in molar excess to phenol. In this environment, the phenol molecule is deprotonated to form a phenoxide ion, which is more susceptible to electrophilic attack by formaldehyde. This leads to the formation of hydroxymethylphenols. researchgate.net
The initial pH, often adjusted with a catalyst, influences the rate of these addition reactions. However, studies have shown that within a certain range, the influence of the initial pH might not lead to significant differences in the prepolymer formation. researchgate.net The pH can also affect the curing process. For example, the presence of wood, which is acidic, can decrease the pH of a resol resin mixture, thereby increasing the activation energy of the cure. researchgate.net
Catalyst Concentration:
The concentration of the catalyst has a direct and significant impact on the kinetics of this compound synthesis. A higher catalyst concentration generally leads to an increased reaction rate and a higher yield of the resin. iiardjournals.org This is because the catalyst, whether acidic or basic, facilitates the key chemical transformations in the polymerization process.
In the case of resol synthesis using an alkaline catalyst like triethylamine, a higher amount of catalyst leads to faster consumption of reactants and formation of products. researchgate.net The type of catalyst also dictates the position of formaldehyde addition on the phenol ring. For instance, organic catalysts like triethylamine tend to favor addition at the ortho positions, while inorganic catalysts often favor the para position. researchgate.net
The concentration of the catalyst can also influence the structure of the final polymer. For example, in the synthesis of novolac resins, the catalyst concentration, along with temperature, highly influences the kinetics of the batch synthesis. iiardjournals.org
The following table summarizes the general influence of these parameters on the reaction kinetics:
| Parameter | Effect on Reaction Rate | General Observations |
| Temperature | Increases with increasing temperature | Faster consumption of reactants, shorter reaction times. conicet.gov.ariiardjournals.org |
| pH | Influences reaction mechanism and rate | Alkaline pH favors resol formation; acidic pH favors novolac formation. researchgate.net |
| Catalyst Concentration | Increases with increasing catalyst concentration | Higher yield and faster reaction rates. iiardjournals.org |
Modeling of Curing Kinetics and Conversion Rates
The curing of phenol-formaldehyde resins is a complex process involving the transformation of a liquid prepolymer into a solid, three-dimensional network. Understanding and modeling the kinetics of this curing process are crucial for controlling the final properties of the thermoset material. Various kinetic models are employed to describe the degree of curing and the rate of conversion.
The curing process is often studied using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the chemical reactions during curing. preprints.orgresearchgate.net The data obtained from DSC can be used to determine kinetic parameters and to develop models that predict the curing behavior.
Kinetic Models:
Several models are used to describe the curing kinetics of phenol-formaldehyde resins. Two common types are n-th order models and autocatalytic models. kpi.ua
n-th Order Model: In this model, the rate of conversion is assumed to be proportional to the concentration of the unreacted material raised to a certain power, the reaction order (n). kpi.ua This model is often applicable in the initial stages of curing. cnrs.fr
Autocatalytic Model: This model is frequently used for thermosetting resins where the reaction products can catalyze the curing process. The reaction rate is initially slow, accelerates as the concentration of the catalytic products increases, and then slows down as the reactants are consumed. preprints.org This model has been shown to provide a good fit for the curing of traditional novolac resins with hexamethylenetetramine (HMTA). preprints.org
The choice of the most appropriate model can depend on the specific resin system. For example, while an autocatalytic model fits well for traditional novolac resins, the Kamal model has been found to be more suitable for bio-based phenol-formaldehyde resins. preprints.org
Isoconversional Methods (Model-Free Kinetics):
Model-free kinetic methods, also known as isoconversional methods, are powerful tools for studying curing kinetics without assuming a specific reaction model. These methods, such as the Friedman, Flynn-Wall-Ozawa, and Kissinger-Akahira-Sunose methods, are used to calculate the activation energy of curing as a function of the degree of conversion. researchgate.net This approach can reveal changes in the reaction mechanism during the curing process. For instance, studies have shown a transition from an autocatalytic to an n-th order reaction mechanism as the curing progresses. researchgate.net
Conversion Rates:
The conversion rate, or the extent of conversion (α), typically follows a sigmoidal profile as a function of temperature or time. preprints.org The conversion is slow at the beginning and end of the curing process and accelerates at the intermediate stage. preprints.org Increasing the heating rate in non-isothermal DSC measurements shifts the conversion curves to higher temperatures. preprints.org
The following table provides an overview of common models used for the curing kinetics of phenol-formaldehyde resins:
| Model Type | Description | Applicability |
| n-th Order | Rate is proportional to (1-α)^n. | Often suitable for the initial stages of curing. cnrs.fr |
| Autocatalytic | Rate is proportional to α^m(1-α)^n. | Describes reactions where products act as catalysts; common for thermosets. preprints.org |
| Kamal Model | A type of autocatalytic model. | Found to be a good fit for bio-based phenol-formaldehyde resins. preprints.org |
| Isoconversional (Model-Free) | Calculates activation energy as a function of conversion. | Does not assume a specific reaction model; can reveal changes in mechanism. researchgate.net |
Modeling the curing kinetics and conversion rates provides valuable insights for optimizing the processing conditions of phenol-formaldehyde resins, ensuring desired material properties and efficient production.
Molecular Structure Elucidation and Advanced Characterization Techniques for Phenol Formaldehyde Resins
Spectroscopic Analysis of Resin Structure
Spectroscopic techniques are indispensable for probing the molecular structure of PF resins, providing insights into chemical bonding, functional groups, and elemental composition. These methods are crucial for quality control during synthesis and for understanding the structure-property relationships of the final cured material.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying the functional groups present in phenol-formaldehyde resins. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to track the progress of polymerization and identify key structural features.
The FTIR spectra of PF resins exhibit several characteristic absorption bands. A broad band in the region of 3200-3450 cm⁻¹ is attributed to the stretching vibrations of associated hydroxyl (-OH) groups, including both phenolic and alcoholic (hydroxymethyl) types. woodresearch.skresearchgate.net The presence of C-H stretching vibrations from methylene (B1212753) (-CH₂) groups is indicated by peaks in the 2900–2950 cm⁻¹ range. woodresearch.sk Aromatic C=C stretching vibrations within the benzene (B151609) ring are typically observed around 1641 cm⁻¹ and 1478 cm⁻¹. researchgate.net The C-O stretching vibration on the phenol (B47542) ring gives rise to a peak at approximately 1239 cm⁻¹. researchgate.net
The formation of different types of linkages during polymerization can also be monitored. Methylene bridges (-CH₂-), which are characteristic of novolac resins and cured resoles, show a bending vibration around 1478 cm⁻¹. chem-soc.si In resol resins, the presence of methylene-ether bridges (-CH₂-O-CH₂-) can be identified by a C-O-C bending vibration at about 1116 cm⁻¹. chem-soc.si The distinction between novolac and resol prepolymers can be made by observing the C-O-C ether linkage peak around 1030 cm⁻¹ in resols, which is absent in novolacs. researchgate.net
The curing process and modifications to the resin can be followed by changes in the FTIR spectrum. For example, during curing, a decrease in the intensity of the -OH band may be observed due to condensation reactions and crosslinking. swst.org Modifications, such as the incorporation of boric acid, can be confirmed by the appearance of new bands, like the B-O bond, indicating a chemical reaction between the modifier and the PF polymer. swst.org
Table 1: Characteristic FTIR Absorption Bands in Phenol-Formaldehyde Resins
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3200-3450 | O-H stretching (phenolic and alcoholic) | woodresearch.skresearchgate.net |
| 2900-2950 | C-H stretching (methylene groups) | woodresearch.sk |
| 1641, 1478 | C=C stretching (aromatic ring) | researchgate.net |
| 1478 | C-H bending (methylene bridges) | chem-soc.si |
| 1239 | C-O stretching (on phenol ring) | researchgate.net |
| 1150 | C-C stretching (of phenol) | researchgate.net |
| 1116 | C-O-C bending (methylene-ether bridges) | chem-soc.si |
| 1030 | C-O-C stretching (distinguishes resols from novolacs) | researchgate.net |
| 850 | C-O-C stretching | woodresearch.sk |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, is a crucial tool for the detailed structural elucidation of phenol-formaldehyde resins. It provides quantitative information about the different types of carbon and proton environments within the polymer structure, allowing for the identification and quantification of key structural units like methylene bridges and hydroxymethyl groups. dtic.milcnrs.frscilit.com
In ¹³C NMR spectra of PF resins, distinct chemical shift regions correspond to different carbon atoms. Aromatic carbons typically resonate in the range of 110-160 ppm. dtic.milresearchgate.net The carbons of methylene bridges (-CH₂-) connecting two phenol rings appear at approximately 30-40 ppm. dtic.milcnrs.fr Hydroxymethyl groups (-CH₂OH) attached to the phenolic ring are identified by signals around 60-70 ppm. google.com The specific positions of the methylene bridge signals can further distinguish between ortho-para (o,p'), and para-para (p,p') linkages.
¹H NMR spectroscopy complements ¹³C NMR by providing information on the proton environments. Protons of methylene bridges typically show a multiplet in the range of 3.4-4.2 ppm. researchgate.net Aromatic protons resonate between 6.4 and 7.4 ppm, while the protons of phenolic hydroxyl groups appear further downfield, around 8.8-9.8 ppm. researchgate.net
NMR analysis is instrumental in studying the kinetics of resin formation and the final structure of the cured polymer. cnrs.frrsc.org For instance, the ratio of hydroxymethyl groups to methylene bridges can be determined, providing insight into the degree of condensation. researchgate.net Solid-state NMR techniques, such as cross-polarization magic-angle spinning (CP/MAS), are particularly valuable for analyzing insoluble, crosslinked resins, allowing for the characterization of the cured network structure and its degradation. dtic.mil
Table 2: Typical ¹³C and ¹H NMR Chemical Shifts for Key Functional Groups in Phenol-Formaldehyde Resins
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |
| ¹³C | Aromatic Carbons | 110-160 | dtic.milresearchgate.net |
| ¹³C | Hydroxymethyl Groups (-CH₂OH) | 60-70 | google.com |
| ¹³C | Methylene Bridges (-CH₂-) | 30-40 | dtic.milcnrs.fr |
| ¹H | Phenolic Hydroxyl (-OH) | 8.8-9.8 | researchgate.net |
| ¹H | Aromatic Protons | 6.4-7.4 | researchgate.net |
| ¹H | Methylene Bridge Protons (-CH₂-) | 3.4-4.2 | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms on the surface of phenol-formaldehyde resins. This method is particularly useful for studying surface modifications, aging phenomena, and the interaction of the resin with other materials. cnrs.frmdpi.com
XPS analysis of PF resins typically reveals the presence of carbon (C) and oxygen (O) as the primary constituents. cnrs.frresearchgate.net The high-resolution C1s spectrum can be deconvoluted into several peaks corresponding to different chemical environments of carbon. Common peaks include C-C/C-H bonds in the aromatic ring and methylene bridges, C-O bonds from phenolic hydroxyl and ether linkages, and C=O groups which may form due to oxidation. cnrs.frmdpi.com For example, in one study, the C1s spectrum was deconvoluted into peaks at 284.2 eV (C-C), 285.7 eV (C=C), 286.2 eV (C-O), and 291.0 eV (π-π* shake-up satellite). mdpi.com
The O1s spectrum provides information about the oxygen-containing functional groups. It can be used to distinguish between oxygen in hydroxyl groups (C-OH) and carbonyl groups (C=O). researchgate.net Changes in the O/C atomic ratio on the surface can indicate processes like oxidation or degradation. For instance, during UV weathering, an increase in the O/C ratio suggests the formation of oxygen-containing compounds on the resin surface. cnrs.frresearchgate.net
XPS is also valuable for analyzing PF resins modified with other elements. For example, in boron-modified resins, the B1s spectrum can confirm the presence of B-O or B-C bonds. cnrs.fr Similarly, in nitrogen-containing PF composites, the N1s spectrum can identify C-N and other nitrogen bonds. mdpi.com
Table 3: Example of Surface Elemental Composition and C1s Peak Deconvolution for a Phenol-Formaldehyde Resin from XPS Analysis
| Element | Atomic % | C1s Peak | Binding Energy (eV) | Assignment | Reference |
| C | Varies | C-C | ~284.2 | Aromatic and aliphatic C-C/C-H | mdpi.com |
| O | Varies | C=C | ~285.7 | Aromatic C=C | mdpi.com |
| C-O | ~286.2 | Phenolic C-OH, ether linkages | mdpi.com | ||
| π-π* | ~291.0 | Shake-up satellite | mdpi.com |
Raman spectroscopy is a powerful vibrational spectroscopy technique that serves as an excellent tool for the in situ and online monitoring of both the synthesis and curing processes of phenol-formaldehyde resins. researchgate.nettandfonline.com It provides real-time information on the consumption of reactants and the formation of different structural moieties.
During the synthesis of resol resins, the consumption of free phenol and formaldehyde (B43269), as well as the progress of methylolation and condensation reactions, can be tracked by monitoring the intensity changes of their characteristic Raman bands. researchgate.net The interpretation of the resin spectra is facilitated by analyzing the spectra of model compounds such as 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol. researchgate.net
Key Raman bands for monitoring PF resin curing include those related to the phenolic structure and the crosslinks being formed. For example, a band around 1142 cm⁻¹ is associated with C-H in-plane bending and -OH vibrations. researchgate.net A significant band at approximately 1262 cm⁻¹ represents C-O and C-O-C stretching, indicative of ether bridges, as well as C-C stretching in biphenyl-type bridges formed during crosslinking. researchgate.net
Raman spectroscopy is also extensively used to characterize the structure of carbonized phenolic resins. researchgate.netosti.gov Upon pyrolysis, the Raman spectra show the emergence of the characteristic D and G bands of carbonaceous materials. The G band, typically around 1580-1600 cm⁻¹, is related to the sp²-hybridized carbon in graphitic layers, while the D band, around 1330-1350 cm⁻¹, is associated with disordered carbon structures and defects. researchgate.netmdpi.com The intensity ratio of the D and G bands (Iᴅ/Iɢ) is often used to assess the degree of graphitization or disorder in the resulting carbon. mdpi.comcnrs.fr
Table 4: Key Raman Bands for Monitoring this compound Reactions and Characterization
| Wavenumber (cm⁻¹) | Assignment | Application | Reference |
| ~1142 | C-H in-plane bending, -OH vibrations | Monitoring curing | researchgate.net |
| ~1262 | C-O, C-O-C, C-C biphenyl (B1667301) bridge stretching | Monitoring curing, crosslink formation | researchgate.net |
| ~1330-1350 | D band (disordered carbon) | Characterization of pyrolyzed resins | researchgate.netmdpi.com |
| ~1580-1600 | G band (graphitic carbon) | Characterization of pyrolyzed resins | researchgate.netmdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State
Microstructural and Morphological Investigations
Understanding the microstructure and morphology of phenol-formaldehyde resins is crucial for correlating their synthesis and processing with their macroscopic properties. Electron microscopy techniques provide direct visualization of the resin's surface and internal structure.
Scanning Electron Microscopy (SEM) is a widely employed technique for investigating the surface topography and cross-sectional morphology of cured phenol-formaldehyde resins and their composites. It provides high-resolution images that reveal details about the resin's homogeneity, the presence of pores or cracks, and its interaction with fillers or reinforcing fibers. nih.govncsu.eduplos.org
SEM analysis of a pure, unmodified PF resin typically shows a uniform, smooth, and glassy fracture surface, which is characteristic of a brittle, highly cross-linked thermoset. nih.govresearchgate.net The introduction of modifiers or fillers can significantly alter this morphology. For example, the incorporation of bio-oil or other plasticizing agents can lead to a coarser and less smooth fracture surface, indicating changes in the resin's toughness. cnrs.frnih.gov
In composite materials, SEM is invaluable for assessing the distribution of the resin and its adhesion to the substrate. When used to impregnate wood, for instance, SEM images can show the PF resin filling the wood cell lumens and penetrating the cell walls. researchgate.netmdpi.com The quality of the interface between the resin and fillers, such as iron powder in soft magnetic composites, can also be examined, revealing how well the resin coats the particles and acts as a bonding phase. researchgate.net
Furthermore, SEM is used to study the effects of aging and degradation on the resin's structure. After exposure to factors like UV weathering, the surface of the PF resin can become rougher, with the appearance of defects such as holes and cracks, which are readily observable with SEM. cnrs.frplos.org
Table 5: Summary of Morphological Features of Phenol-Formaldehyde Resins Observed by SEM
| Resin Type / Condition | Observed Morphological Features | Significance | Reference |
| Pure/Unmodified Cured Resin | Uniform, smooth, glassy fracture surface | Indicates brittle, homogeneous cross-linked network | nih.govresearchgate.net |
| Modified Resin (e.g., with bio-oil) | Coarse, unsmooth fracture surface | Suggests altered toughness and network structure | cnrs.frnih.gov |
| Resin in Wood Composites | Resin filling cell lumens and penetrating cell walls | Shows distribution and impregnation effectiveness | researchgate.netmdpi.com |
| Aged/Degraded Resin | Roughened surface with cracks and pores | Evidence of material degradation | cnrs.frplos.org |
Molecular Weight and Polydispersity Analysis
The physical and mechanical properties of phenol-formaldehyde (PF) resins are intrinsically linked to their molecular weight (MW) and molecular weight distribution, often referred to as polydispersity. A comprehensive understanding of these parameters is essential for predicting resin behavior, controlling production processes, and tailoring the final product for specific applications.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution (MMD) of polymers, including phenol-formaldehyde resins. chromatographyonline.comlcms.cz The method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer retention time. lcms.cz
GPC analysis can differentiate between various types of PF resins; for instance, studies have shown that thermo-reactive resol resins typically exhibit lower molecular mass distributions compared to thermoplastic novolac resins. chromatographyonline.com The selection of GPC columns is critical for achieving optimal resolution. For low molecular weight samples like oligomers and prepolymers, columns with smaller pore sizes (e.g., 100Å) are suitable, while columns with a broad, linear molecular weight resolving range are used for higher molecular weight polymers. lcms.cz To prevent interactions between polar phenolic resins and traditional styrene-divinylbenzene column packings, which can lead to artificially low molecular weight readings, specialized columns like PolarGel-M are often employed. gimitec.com The analysis is typically carried out using solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), sometimes with additives like lithium bromide to reduce sample aggregation. gimitec.comnih.gov
Research findings from GPC analysis provide valuable quantitative data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI value indicates the breadth of the molecular weight distribution. This data is crucial for correlating resin structure with performance. For example, GPC has been used to characterize PF resins modified with bio-oil, demonstrating how substitution affects the molecular weight characteristics. ncsu.edu
Thermal Characterization Techniques
Thermal analysis techniques are indispensable for studying the curing process, thermal stability, and degradation mechanisms of phenol-formaldehyde resins. These methods provide critical data for optimizing curing cycles, determining service temperatures, and understanding the material's behavior under thermal stress.
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the curing (cross-linking) reactions of thermosetting resins like PF resins. kpi.ua The technique operates on the principle of measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. kpi.ua For PF resins, the curing process is an exothermic reaction, which appears as a peak on the DSC thermogram. netzsch.com
A typical DSC scan of an uncured PF resin reveals several key thermal events. netzsch.comusda.gov Initially, a step change in the baseline indicates the glass transition temperature (Tg), where the material changes from a hard, glassy state to a more rubbery state. netzsch.comnih.gov For uncured PF resin, this can be observed at temperatures around 48-55°C. netzsch.comnih.gov Following the glass transition, one or more exothermic peaks appear. Lower temperature exotherms (approx. 98-129°C) are often attributed to the addition reactions of free formaldehyde to the phenolic rings, while higher temperature peaks (approx. 139-206°C) correspond to the condensation reactions of methylol groups, which form methylene and ether bridges, leading to the creation of an insoluble, cross-linked network. netzsch.comusda.gov
The degree of cure can be quantified by measuring the total heat evolved during the reaction (enthalpy, ΔH). researchgate.net After an initial heating and curing cycle, a second DSC scan will show a shift of the glass transition to a higher temperature, reflecting the restricted mobility of the polymer chains in the cured network, and the exothermic curing peaks will be absent or significantly diminished. netzsch.com Factors such as the formaldehyde-to-phenol molar ratio, heating rate, and the presence of additives or moisture can significantly influence the curing temperatures and kinetics. usda.govadhesion.kr
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a material as a function of temperature or time in a controlled atmosphere. It is fundamental for assessing the thermal stability of cured PF resins and understanding their degradation mechanisms. ncsu.edu The resulting TGA curve plots mass percentage against temperature, while its derivative (DTG curve) shows the rate of mass loss, with peaks indicating temperatures of maximum decomposition rates. cnrs.fr
The thermal degradation of cured PF resins typically occurs in multiple stages. ncsu.eduresearchgate.net
Stage 1: A small initial weight loss at lower temperatures (below ~200°C) is generally due to the volatilization of trapped moisture, solvents, or unreacted low-molecular-weight species like phenol. scispace.com Further condensation reactions can also release water molecules in this stage. researchgate.net
Stage 2: This major degradation stage, often occurring between 370°C and 410°C, is primarily associated with the decomposition of the polymer backbone, specifically the cleavage of methylene bridges that link the phenolic units. ncsu.eduresearchgate.net
Stage 3: At higher temperatures (e.g., 490°C to 530°C and above), the degradation of the phenolic rings themselves occurs, leading to the formation of a stable carbonaceous residue or char. ncsu.eduresearchgate.netscispace.com
TGA is used to compare the thermal stability of different resin formulations. For instance, the incorporation of accelerators can alter the degradation profile, and modification with additives like sodium silicate (B1173343) or γ-Glycidoxypropyltrimethoxysilane has been shown to enhance thermal stability by increasing crosslink density or introducing more thermally stable bonds. ncsu.eduscispace.comjmst.info Studies have demonstrated that cured phenol-crotonaldehyde resins can exhibit higher thermal stability than comparable PF resins. cnrs.fr
Compound Reference Table
Modification and Functionalization Strategies for Phenol Formaldehyde Resins
Bio-Based Precursor Integration
The integration of bio-based precursors into phenol-formaldehyde resin formulations represents a critical step towards developing sustainable and environmentally friendly materials. nih.gov Researchers have been actively exploring a variety of renewable resources to replace traditional petroleum-derived components. nih.govcnrs.fr This section details the use of lignin (B12514952), tannins, bio-oils, and alternative aldehydes, as well as other bio-based phenols, in the synthesis of PF resins.
Lignin and its Derivatives as Phenol (B47542) Substitutes
Lignin, a complex aromatic polymer abundant in lignocellulosic biomass, is a promising substitute for phenol in PF resin production due to its inherent phenolic structure. nih.govcnrs.fr Extensive research has been conducted on utilizing various types of lignin, including those derived from kraft, lignosulphonate, steam-exploded, organosolv, and biomass pyrolysis processes, as a co-reactant or partial replacement for phenol. cnrs.fr The primary motivation for this substitution is not only environmental but also economic, as lignin can potentially reduce the cost of PF resins, which are susceptible to the fluctuating price of petroleum-based phenol. cnrs.fr
However, the direct use of lignin in PF resin synthesis is often hindered by its lower reactivity compared to phenol. nih.govncsu.edu This reduced reactivity stems from lignin's complex and variable chemical structure, which depends on its source and the extraction method used. cnrs.fraip.org To overcome this limitation, various modification strategies have been developed to enhance lignin's reactivity. These include methylolation, phenolation, and demethylation, which aim to introduce more reactive sites on the lignin molecule. ncsu.edu For instance, nanolignin, with its high specific surface area, has been shown to improve the thermal stability and lower the curing temperature of lignin-phenol-formaldehyde (LPF) resins. rsc.org Studies have demonstrated that replacing up to 50% of phenol with modified lignin is feasible without compromising the essential properties of the resulting adhesive. tandfonline.commdpi.com
Interactive Data Table: Comparison of Lignin-Phenol-Formaldehyde (LPF) Resins with Different Lignin Modifications
| Lignin Modification | Phenol Substitution (%) | Key Findings | Reference |
|---|---|---|---|
| Nanolignin | 40 | Improved thermal stability and lower curing temperature. Dry bond strength of 1.30 MPa. | rsc.org |
| Hardwood Lignin (CBC process) | 30-50 | LPF resins showed consistent solid content (50-51.4%) and comparable bonding strength. | tandfonline.com |
| Maleic Anhydride (B1165640) Modified Lignin | 50 | Lower curing temperature, shorter gel time, higher viscosity, and improved mechanical strength of particleboard. | mdpi.com |
| Organosolv Lignin | 25-70 | Substitution <50% resulted in a lower thermal cure temperature compared to standard PF resin. | nih.gov |
Tannin and its Applications in Resin Formulations
Tannins, which are naturally occurring polyphenolic compounds found in various plant tissues, are excellent candidates for substituting phenol in the production of formaldehyde-based wood adhesives. rsc.orgusda.gov Their phenolic nature allows them to react with formaldehyde (B43269) to form cross-linked, water-resistant structures similar to those of conventional PF resins. raajournal.comresearchgate.net The use of tannins is driven by their renewability, lower cost, and the potential for chemical modification. rsc.org Condensed tannins are particularly favored over hydrolysable tannins due to their higher reactivity with formaldehyde. rsc.org
Tannin-based adhesives have been in industrial use for several decades, offering an environmentally friendly alternative to synthetic resins. raajournal.comgoogle.com Research has shown that tannins can partially or even fully replace phenol in adhesive formulations. For example, wattle tannin has been successfully used to replace 33% of phenol in resol-type plywood adhesives. usda.gov Similarly, chestnut tannin, a type of hydrolysable tannin, has been used to substitute up to 80% of phenol in PF resins for producing phenolic foams. researchgate.nettechscience.cn These tannin-modified resins often exhibit desirable properties, such as reduced curing times and lower formaldehyde emissions. nih.gov However, challenges such as high viscosity and the presence of non-tannin components like sugars can affect their application. rsc.orgresearchgate.net
Recent developments have focused on modifying tannins to improve their performance. For instance, treating larch tannin with a sodium hydroxide (B78521)/urea (B33335) solution has been shown to enhance the properties of phenolic resins, leading to improved bonding strength and reduced formaldehyde emissions in plywood. mdpi.com
Bio-Oils and Pyrolysis Products as Precursors
Bio-oils, produced from the fast pyrolysis of lignocellulosic biomass, have emerged as a viable renewable feedstock for the partial replacement of phenol in the synthesis of phenol-formaldehyde (PF) resins. taylors.edu.mynih.govresearchgate.net These oils are complex mixtures of organic compounds, including a significant fraction of phenolic compounds derived from the lignin component of the biomass. redalyc.org This phenolic-rich fraction can be extracted and utilized as a cost-effective substitute for petroleum-derived phenol. researchgate.net
Research has demonstrated that bio-oil can be successfully incorporated into PF resin formulations, with substitution levels varying depending on the biomass source and processing conditions. taylors.edu.mynih.gov Studies have reported successful phenol replacement of up to 40% with bio-oil from sugarcane bagasse, and up to 30 wt% with bio-oils from poplar, larch, and bamboo. taylors.edu.myresearchgate.net The resulting bio-oil-phenol-formaldehyde (BPF) resins have shown comparable performance to conventional PF resins in terms of bonding strength for wood composites, particularly at lower substitution rates. taylors.edu.mysrce.hr For example, plywood bonded with BPF resins containing up to 20% bio-oil from sugarcane bagasse met the required standards for dry bonding strength. taylors.edu.my
The use of bio-oil can also impart beneficial properties to the final product. For instance, BPF resins have been found to improve the fire resistance and reduce the brittleness of phenolic-based materials. nih.gov However, the addition of bio-oil can affect the curing characteristics and thermal degradation process of the resin, although these effects are generally insignificant at lower substitution levels. nih.gov The chemical composition of the bio-oil, which varies with the biomass feedstock, plays a crucial role in the performance of the resulting BPF adhesive. researchgate.netredalyc.org
Interactive Data Table: Performance of Bio-Oil Phenol-Formaldehyde (BPF) Resins
| Bio-Oil Source | Phenol Substitution (%) | Key Findings on BPF Resin Performance | Reference |
|---|---|---|---|
| Sugarcane Bagasse | Up to 40% | Good bonding performance up to 20% substitution, meeting Chinese National Standard. | taylors.edu.my |
| Woody Biomass | Up to 30% | Shear strength decreased slightly with increased bio-oil content but still met durability requirements. | srce.hr |
| Renewable Biomass | Up to 40% | 20% bio-oil addition improved fire resistance and bending strength. | nih.gov |
| Pine Wood Sawdust | Up to 20% | Modified PF resins had larger molecular weights and shorter gel times. | redalyc.org |
Aldehyde Replacements: Hydroxymethylfurfural (HMF), Furfural (B47365), Glyoxal (B1671930)
In the quest for more sustainable phenol-formaldehyde (PF) resins, significant attention has been given to replacing formaldehyde with bio-based aldehydes. nih.govmdpi.com Among the most promising candidates are 5-hydroxymethylfurfural (B1680220) (HMF), furfural, and glyoxal. mdpi.comturkchem.net
Hydroxymethylfurfural (HMF) is considered a top alternative to formaldehyde. turkchem.netava-biochem.com It is an organic compound derived from the dehydration of carbohydrates like glucose and fructose. mdpi.comturkchem.net HMF's structure, featuring both an aldehyde and an alcohol functional group on a furan (B31954) ring, allows it to react with phenol to form resins. mdpi.com Research has shown that HMF can partially or fully replace formaldehyde, leading to resins with good thermal stability. turkchem.netava-biochem.com The use of HMF can significantly reduce or eliminate the emission of carcinogenic formaldehyde from the final products. ava-biochem.com
Furfural , another furan-based aldehyde, is also a viable substitute for formaldehyde. mdpi.comturkchem.net It is typically produced from agricultural byproducts. Furfural can be used to synthesize both novolac and resol type resins with improved properties. orientjchem.org
Glyoxal is a non-toxic, highly reactive dialdehyde (B1249045) that presents a safe and biodegradable alternative to formaldehyde. nih.govtechscience.com It can be prepared from the oxidation of glucose. nih.gov Its two aldehyde groups make it an effective cross-linker. nih.govresearchgate.net The use of glyoxal in lignin-based adhesives has been shown to enhance the reactivity of the biomass material, resulting in plywood with superior mechanical properties. researchgate.netrsc.org Resins formulated with glyoxal are non-volatile and cost-effective, making them suitable for producing environmentally friendly phenolic adhesives. techscience.com
Other Bio-based Phenols and Aldehydes (e.g., Cardanol (B1251761), Gallic Acid, Soy Protein)
Beyond the more commonly studied lignin and tannins, a variety of other bio-based compounds are being investigated as potential substitutes for phenol and formaldehyde in resin production. nih.gov These include cardanol, gallic acid, and soy protein. nih.gov
Cardanol , a phenolic lipid extracted from cashew nutshell liquid (CNSL), is a promising renewable substitute for phenol. researchgate.netwikipedia.org Its unique structure, which includes a phenolic ring and a long unsaturated alkyl chain, allows it to react with formaldehyde to form both resol and novolac resins. researchgate.netsenesel.plresearchgate.net The incorporation of cardanol can improve properties such as gloss, toughness, and flow in molding powders. senesel.pl However, resins made solely from cardanol may have inferior mechanical properties, so it is often used to partially replace phenol. researchgate.net
Gallic acid , a phenolic acid found in various plants and as a component of hydrolysable tannins, can also be used as a phenol substitute. nih.govwhiterose.ac.ukdntb.gov.ua Studies have shown that phenol can be substituted with gallic acid, with one study finding an optimal substitution of 31%. whiterose.ac.uk The resulting resins have been found to be suitable for use in natural fiber composites. whiterose.ac.uk Gallic acid's structure, with three phenolic hydroxyl groups and a carboxyl group, provides multiple reactive sites for polymerization. researchgate.netncsu.edu
Soy protein , while not a direct phenolic substitute, has been explored in the formulation of bio-based resins. Its potential lies in its ability to be modified and incorporated into resin systems, contributing to the development of more sustainable materials.
These alternative bio-based precursors offer a diverse range of chemical structures and properties, expanding the possibilities for creating tailored, environmentally friendly phenol-formaldehyde type resins.
Chemical Modifications to Enhance Bio-based Reactivity (e.g., Methylolation, Phenolation, Demethylation)
To overcome the inherently lower reactivity of many bio-based precursors compared to phenol, various chemical modification strategies are employed. ncsu.edudiva-portal.org These methods aim to increase the number of reactive sites on the biomolecules, making them more suitable for polymerization with formaldehyde or other aldehydes. ncsu.edumdpi.com The most common techniques for modifying lignin, a primary phenol substitute, are methylolation, phenolation, and demethylation. ncsu.edumdpi.commdpi.com
Methylolation , or hydroxymethylation, involves introducing hydroxymethyl groups (-CH₂OH) onto the aromatic rings of lignin. nih.govncsu.edu This is typically achieved by reacting lignin with formaldehyde under alkaline conditions. nih.govencyclopedia.pub The added methylol groups can then react further during the resin curing process, enhancing the cross-linking density and improving the properties of the final product. mdpi.com For example, methylolation of rice straw lignin enabled a 20-50% substitution of phenol in PF resin synthesis. nih.gov This method has been shown to be essential for creating highly cross-linked, waterproof resins when using lignin. google.com
Phenolation is a process where phenol is condensed with lignin, which serves to both introduce more reactive phenolic units and cleave ether bonds within the lignin structure. cnrs.frnih.govencyclopedia.pub This modification effectively increases the number of sites available for reaction with formaldehyde. mdpi.com Lignin that has been modified through phenolation can be used to replace a portion of the phenol in PF resin formulations. cnrs.fr
Demethylation is another effective strategy to increase lignin's reactivity. ncsu.eduaip.org This process involves removing methyl groups from the methoxyl (-OCH₃) groups present on the aromatic rings of lignin, converting them into more reactive phenolic hydroxyl (-OH) groups. ncsu.edumdpi.com This creates catechol-like structures that are more reactive towards formaldehyde. ncsu.edursc.org Various chemical agents, such as sulfur-containing compounds or strong acids, can be used to achieve demethylation. ncsu.eduaip.org Demethylated lignin has been shown to produce resins with faster curing rates, improved bonding strength, and lower formaldehyde emissions. mdpi.comrsc.org
Interactive Data Table: Effects of Chemical Modifications on Lignin Reactivity
| Modification Method | Mechanism | Impact on Lignin | Resulting Resin Properties | Reference |
|---|---|---|---|---|
| Methylolation | Adds hydroxymethyl groups to the aromatic ring. | Increases the number of reactive sites for cross-linking. | Enables higher phenol substitution; improved mechanical properties and water resistance. | nih.govgoogle.com |
| Phenolation | Condenses phenol with lignin, cleaving ether bonds. | Introduces more reactive phenolic units. | Allows for partial phenol replacement in PF resin synthesis. | cnrs.frncsu.edu |
| Demethylation | Converts methoxyl groups to phenolic hydroxyl groups. | Creates more reactive catechol moieties. | Faster curing, increased bonding strength, lower formaldehyde emission. | ncsu.edumdpi.comrsc.org |
Polymer Blending and Alloying with Phenol-Formaldehyde Resins
The practice of blending and alloying phenol-formaldehyde (PF) resins with other polymers is a strategic approach to engineer materials with tailored properties, overcoming the inherent limitations of PF resins, such as brittleness, while retaining their desirable attributes like thermal stability and chemical resistance. This technique involves the physical mixing of PF resin with one or more polymers to create a new material with a performance profile superior to that of the individual components.
Integration with Epoxy Resins for Enhanced Properties
The integration of phenol-formaldehyde resins with epoxy resins is a well-established method for creating high-performance hybrid polymer systems. stmjournals.inirjiet.com Blending these two thermosetting resins results in materials that synergistically combine the high thermal stability and flame retardancy of PF resins with the superior mechanical strength, toughness, and adhesive properties of epoxy resins. astrj.com The chemical modification of PF resin with epoxy resin, often in the presence of a catalyst like N,N-dimethylaniline, leads to the formation of a cross-linked structure with significantly improved characteristics. astrj.comastrj.com
Research indicates that as the weight fraction of epoxy resin in the blend increases, the mechanical properties of the resulting composite are enhanced. as-proceeding.com For instance, bio-phenolic/epoxy polymer blends have demonstrated superior mechanical properties compared to either neat epoxy or phenolic resins, with no evidence of phase separation. astrj.com Studies have shown that blends containing 20-25 wt% of a bio-phenolic component exhibit the highest tensile, flexural, and impact strengths. astrj.com The adhesive strength of these compositions can be increased by a factor of 5 to 7 when the epoxy resin content is between 25 and 50 wt%. astrj.comresearchgate.net These enhanced properties make PF-epoxy blends suitable for applications requiring high strength and durability, such as parts for automotive engine oil tanks. stmjournals.inirjiet.com
Table 1: Effect of Phenol-Formaldehyde Content on Mechanical Properties of Epoxy Blends This table presents illustrative data based on reported findings; actual values may vary based on specific formulations and curing conditions.
| Property | Epoxy Resin (Neat) | Epoxy + 10 wt% PF | Epoxy + 20 wt% PF | Epoxy + 30 wt% PF | Epoxy + 40 wt% PF |
| Tensile Strength | Lower | Increased | Increased | Higher | Highest |
| Impact Strength | Lower | Increased | Higher | Highest | Increased |
| Compressive Strength | Lower | Increased | Higher | Highest | Increased |
| Bending Resistance | Lower | Increased | Higher | Highest | Increased |
Data synthesized from research findings. stmjournals.inirjiet.com
Blending with Polyvinylpyrrolidone
Polyvinylpyrrolidone (PVP), a water-soluble and biocompatible polymer, is blended with phenol-formaldehyde resins to achieve specific functional enhancements, particularly in coatings and adhesives. astrj.comnih.gov In these blends, PVP can act as a rheological additive and an adhesion promoter. astrj.comastrj.com Conversely, the incorporation of PF oligomers (from 2 to 10 wt%) into PVP-based compositions serves to improve the thermal stability, water resistance, and hardness of the final coating. astrj.comastrj.com
The chemical modification of novolac PF resins with both epoxy resin and PVP has been shown to yield composite materials with substantially improved heat resistance and adhesive properties. astrj.comresearchgate.neticm.edu.pl The synergistic effect is significant; for example, the addition of just 0.5 to 1.0 wt% PVP to a PF-epoxy blend can increase the adhesive strength by 5 to 7 times. astrj.comresearchgate.net This triple-component system is effective for creating protective coatings and high-strength adhesives. astrj.comastrj.com The mechanism involves the formation of hydrogen bonds between the hydrogen-accepting PVP and a hydrogen-donating resin, such as a methylthis compound, which can be used to fabricate structures like layer-by-layer hollow capsules. nih.gov
Nanomaterial Reinforcement and Hybrid Systems
The incorporation of nanoscale fillers into this compound matrices is a key strategy for developing advanced composites and hybrid materials. These nanomaterials create a new class of materials with dramatically enhanced mechanical, thermal, and functional properties compared to the unfilled resin, often at very low filler concentrations. cnrs.fr
Graphene Oxide and Other Carbon Nanomaterials
Graphene oxide (GO) and its reduced form (rGO) have garnered significant attention as reinforcing agents for PF resins due to their exceptional mechanical, thermal, and electrical properties. as-proceeding.comcnrs.fr The reinforcement effect stems from the high surface area of graphene sheets and the strong interfacial interaction, including hydrogen bonding and π-π stacking, that can form between the GO/rGO and the PF matrix. cnrs.fr This strong interface facilitates efficient load transfer from the polymer matrix to the nanofiller.
The addition of even small amounts of GO or its derivatives can lead to substantial improvements. For instance, modifying PF composites with GO that has been surface-treated with poly(hexanedithiol) resulted in significant synergistic reinforcement. scirp.org Research has demonstrated that composites with a low weight percentage of carbon nanomaterials exhibit marked increases in impact strength, bending strength, and storage modulus, along with decreased wear. scirp.org The dispersion of the nanomaterial is critical; a uniform dispersion of reduced graphene oxide allows the material to act as a barrier, improving the thermal stability of the nanocomposite. cnrs.frgoogle.com These reinforced resins are used in applications such as heat-resistant and wear-resistant coatings. google.comgoogle.com
Table 2: Mechanical Property Enhancement of PF Resin with Modified Graphene Oxide
| Property | Pure PF Composite | PF Composite + 0.75% c-PHDT/GO | % Increase |
| Impact Strength | 1.63 kJ/m² | 2.31 kJ/m² | 41.7% |
| Bending Modulus | 8.61 GPa | 10.16 GPa | 18.0% |
| Bending Strength | 41.55 MPa | 54.40 MPa | 30.9% |
Data adapted from Wei, J., et al. (2015). scirp.org
Silica (B1680970) Nanoparticles
Silica nanoparticles (SiO2-Np) are widely used to enhance the properties of PF resins, leading to the creation of novel organic-inorganic hybrid materials. as-proceeding.comnih.gov The incorporation of SiO2-Np into a resol type PF resin has been shown to improve thermal stability at temperatures above 500°C and significantly increase the bonding performance of the resin for use as a wood adhesive. aksaray.edu.trwoodresearch.sk
The interaction between the silica nanoparticles and the PF resin can be physical or chemical. as-proceeding.com Chemical bonding can be promoted by first derivatizing the PF resin to include functional groups, such as carboxylic groups. nih.govresearchgate.net These groups can then react with the silanol (B1196071) groups on the surface of the silica nanoparticles, creating strong ester bonds across the interface and a more robustly reinforced material. researchgate.net This chemical modification leads to hybrid materials with improved thermal properties and enhanced performance as a durable anti-corrosion coating for metals. nih.gov Studies show that the addition of SiO2-Np up to 2 wt.% can optimize the bond strength of the PF resin adhesive under both dry and wet conditions. woodresearch.sk
Table 3: Effect of Silica Nanoparticle (SiO2-Np) Content on the Bond Strength of Resol Phenol-Formaldehyde (RPF) Resin
| SiO2-Np Content (wt.%) | Bond Strength (Dry) (N/mm²) | Bond Strength (Wet) (N/mm²) |
| 0 (Control) | 5.2 | 3.1 |
| 1 | 6.4 | 3.8 |
| 2 | 6.9 | 4.0 |
| 3 | 6.1 | 3.6 |
| 4 | 5.8 | 3.4 |
Data adapted from Kurt, R., and Cavus, V. (2021). woodresearch.sk
Chemical Derivatization and Cross-linking Agent Modification
Beyond blending and reinforcement, the fundamental properties of phenol-formaldehyde resins can be altered through chemical derivatization of the polymer backbone and by modifying the cross-linking strategy. These approaches allow for fine-tuning of the resin's final characteristics, such as stability, electrical properties, and water resistance.
Chemical derivatization involves the covalent modification of the phenolic resin structure. For example, to enhance chemical and oxidative stability, particularly for applications like ion-exchange resins, the polymer can be modified by incorporating fluorophenols or hydroxybenzoic acids into the matrix. Another approach is the reaction of the phenolic hydroxyl groups with other chemical agents. The use of a silane (B1218182) coupling agent, such as γ-aminopropyltriethoxysilane (KH550), can block some phenolic hydroxyls, which improves electrical insulation performance, especially in humid conditions, and increases bonding strength. cnrs.fr
Modification of the cross-linking process provides another avenue for property enhancement. While novolac resins (with a formaldehyde-to-phenol molar ratio <1) require a curing agent like hexamethylenetetramine to form a thermoset network, resoles (molar ratio >1) can cure on their own upon heating. wikipedia.org However, the cross-linking of both types can be modified. Furfural, a renewable aldehyde, has been successfully used as a cross-linking agent in lignin-phenol-formaldehyde adhesives. It reacts with the lignin and phenol rings to create a more dense and highly cross-linked network structure, which significantly improves the water resistance of the adhesive. nih.gov Similarly, divinylbenzene, in the presence of an acidic catalyst, can be used as a cross-linking agent to cure both resoles and novolacs at lower temperatures, producing highly cross-linked resins. google.com These modifications allow for the development of PF resins with specialized properties for a wide range of industrial applications. nih.govresintops.net
Epoxidation Processes for Resin Modification
Epoxidation is a significant modification strategy employed to enhance the properties of phenol-formaldehyde (PF) resins. This process involves the introduction of epoxy groups onto the phenolic resin backbone, which imparts improved toughness, flexibility, and chemical resistance. google.comgoogle.com The resulting epoxy-modified phenolic resins can be cured through the epoxy groups, offering an alternative crosslinking pathway to the traditional condensation of methylol groups. semanticscholar.orgorientjchem.org This modification is applicable to both novolac and resole-type phenolic resins.
The most common method for epoxidation involves the reaction of the phenolic hydroxyl groups of the PF resin with an epihalohydrin, typically epichlorohydrin (B41342), in the presence of a base such as sodium hydroxide. nih.govtandfonline.com This reaction proceeds via a nucleophilic attack of the phenoxide ion on the epichlorohydrin, followed by dehydrochlorination to form the glycidyl (B131873) ether.
The synthesis of epoxidized novolac resins often starts with a novolac-type phenolic resin, which is then reacted with an excess of epichlorohydrin in a basic medium. lpnu.ua For instance, cardanol-based novolac resins have been successfully epoxidized by treatment with epichlorohydrin and a 40% sodium hydroxide solution at elevated temperatures, typically around 120°C. semanticscholar.orgcnrs.fr The reaction of novolac resin formation itself may occur at 160°C for 2-4 hours. researchgate.net Similarly, resole-type phenolic resins can be epoxidized. The process involves reacting a resole resin with epichlorohydrin under alkaline conditions. tandfonline.com
The properties of the final cured material can be tailored by controlling the epoxidation degree and the curing conditions. Various curing agents, including amines and anhydrides, can be used to crosslink the epoxidized resins. orientjchem.orglpnu.ua The introduction of the flexible epoxy linkages into the rigid phenolic structure disrupts the high crosslink density, leading to a toughened material. Research has shown that epoxidized phenolic resins can be blended with other polymers, such as carboxyl-terminated butadiene acrylonitrile (B1666552) copolymer (CTBN), to further enhance toughness. lpnu.ua
Table 1: Synthesis Parameters for Epoxidized Phenol-Formaldehyde Resins
| Resin Type | Starting Materials | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Cardanol-based Novolac | Cardanol, Formaldehyde, p-Toluene Sulphonic Acid (catalyst) | Synthesis of novolac at 120°C for 7h. | The number-average molecular weight of the resulting vinyl ester resin was 859 g/mol. | cnrs.fr |
| Cardanol-based Novolac, Epichlorohydrin, Sodium Hydroxide | Epoxidation at 120°C in basic medium. | Epoxide equivalent weight (EEW) of the epoxidized resin was found to be 320 g/eq. | cnrs.fr | |
| Cardanol-based Resole | Cardanol, Formaldehyde, Sodium Hydroxide (catalyst) | Synthesis of resole at 60-80°C for up to 6h. | The cure temperatures of the epoxidized resoles were marginally affected by the increase in formaldehyde concentration. | tandfonline.com |
| Resole-type Cardanol/Formaldehyde Resin, Epichlorohydrin, Sodium Hydroxide | Epoxidation at 120°C for 10h. | Single-step mass loss was observed in dynamic thermogravimetric traces. | tandfonline.com | |
| Bisphenol A Novolac | Bisphenol A, Paraformaldehyde, Oxalic Acid (catalyst) | Synthesized via a melting process. | Resulting cured epoxy resins showed excellent chemical resistance for coating applications. | researchcommons.org |
Incorporation of Polyether Polyols and Chain Extenders (e.g., Maleic Anhydride)
Another effective strategy to modify phenol-formaldehyde resins involves the incorporation of flexible polymer chains, such as polyether polyols, and the use of chain extenders like maleic anhydride. This approach aims to improve the toughness and flexibility of the inherently brittle PF thermosets by introducing more ductile segments into the polymer network. nih.gov
The incorporation of polyether polyols, such as polyethylene (B3416737) glycol (PEG), into the PF resin structure can be achieved through condensation polymerization and etherification reactions. nih.govresearchgate.net In a typical process, phenol, formaldehyde, and a polyether polyol are reacted under alkaline conditions. nih.gov The hydroxyl groups of the polyol can react with the methylol groups of the phenolic resin, leading to the formation of ether linkages and the integration of the flexible polyether chain into the rigid phenolic backbone. Research has demonstrated the successful synthesis of phenol-formaldehyde-polyethylene glycol polyether polyols (PF-PEGs), which can then be used to create materials like polyurethane films with improved mechanical properties. nih.govresearchgate.net The hydroxyl number of the resulting PF-PEGs and the mechanical properties of the final material are influenced by the mass ratio of phenol and formaldehyde to the polyether polyol. nih.gov
Maleic anhydride serves a dual role in the modification of PF resins. It can act as a catalyst and as a chain extender during the copolycondensation of phenol alcohol with hydroxyl-containing polyether polyols. researchcommons.orgresearchcommons.org When present in the reaction medium, maleic anhydride can participate in copolycondensation reactions, leading to an increase in the molecular weight of the modified phenol-formaldehyde oligomer. researchcommons.orgdntb.gov.ua The extent of its involvement as a chain extender increases with a higher molar fraction of phenol alcohol in the synthesis. researchcommons.org Furthermore, maleic anhydride has been used to modify lignin, which is then incorporated into phenol-formaldehyde resins as a partial substitute for phenol. This modification has been shown to result in resins with higher viscosity, shorter gel times, and improved mechanical strength in the final products, such as particleboards. mdpi.com The maleic anhydride can form crosslinking bridges between lignin and the PF resin. mdpi.com
Table 2: Modification of Phenol-Formaldehyde Resins with Polyether Polyols and Maleic Anhydride
| Modifier(s) | Synthesis Approach | Key Research Findings | Reference |
|---|---|---|---|
| Polyether Polyol (hydroxyl-containing), Maleic Anhydride | Copolycondensation of phenol alcohol with polyether polyol in the presence of maleic anhydride. | Maleic anhydride acts as both a catalyst and a chain extender, increasing the molecular weight of the modified oligomer. | researchcommons.orgresearchcommons.org |
| Polyethylene Glycol (PEG) | Condensation polymerization and etherification of phenol, formaldehyde, and PEG under alkaline conditions. | The tensile strength of resulting polyurethane films improved by 279.7% with a (Phenol+Formaldehyde)/PEG mass ratio of 40/60. | nih.gov |
| Maleated Lignin | Lignin was first modified with maleic anhydride and then used for 50 wt% phenol substitution in PF resin synthesis. | LPF resins with maleated lignin showed shorter gel time, higher viscosity, and the resulting particleboards had higher mechanical strength. | mdpi.com |
Table 3: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| 1,6-hexamethylene diisocyanate |
| Bisphenol A |
| Cardanol |
| Carboxyl-terminated butadiene acrylonitrile |
| Epichlorohydrin |
| Formaldehyde |
| Maleic Anhydride |
| Oxalic acid |
| p-Toluene sulphonic acid |
| Paraformaldehyde |
| Phenol |
| This compound |
| Polyethylene glycol |
Degradation Mechanisms and Durability Studies of Phenol Formaldehyde Resins
Thermal Degradation Pathways and Pyrolysis Mechanisms
The thermal degradation of phenol-formaldehyde resins is a complex process involving multiple stages and the formation of various products. nasa.gov This process is critical in applications where the resins are exposed to high temperatures, such as in aerospace components and friction materials. cnrs.frcnrs.fr
Decomposition of Methylene (B1212753) Bridges and Ether Bonds
The backbone of cured phenol-formaldehyde resins consists of phenolic units linked by methylene (–CH₂–) and ether (–CH₂–O–CH₂–) bridges. mdpi.com The thermal stability of the resin is largely dependent on the stability of these linkages. mdpi.com
During thermal degradation, particularly in the temperature range of 300–800 °C, the decomposition of methylene and ether bonds is a primary event. mdpi.com The scission of methylene bridges is considered a main pathway for the pyrolysis of PF resin. cnrs.frresearchgate.net This decomposition leads to the formation of methyl groups, which can then yield phenol (B47542) and cresol (B1669610) homologs. researchgate.netscientific.net Studies have shown that the decomposition of methylene bridges is a more significant degradation process than the previously suggested auto-oxidation of these bridges. researchgate.netscientific.net
Ether bonds, which may be present in resole-type PF resins, also degrade during the initial stages of thermal decomposition. scientific.net The cleavage of these ether linkages can occur between 200 °C and 400 °C. scielo.br This process, along with the degradation of unreacted terminal hydroxymethyl groups, contributes to the initial mass loss observed during thermogravimetric analysis (TGA). scientific.net
Formation of Char and Volatile Products
The pyrolysis of phenol-formaldehyde resins ultimately leads to the formation of a carbonaceous char and the evolution of various volatile products. nasa.govcnrs.fr The composition and quantity of these volatile products depend on factors such as the resin type, temperature, and heating rate. researchgate.net
Char Formation: As the temperature increases, the resin undergoes progressive transformation into an amorphous carbon structure through pyrolysis and polycyclic reactions. cnrs.frresearchgate.net The final char is a result of a series of complex reactions, including crosslinking and subsequent degradation, that occur over a wide temperature range. nasa.gov The char yield is a significant characteristic of PF resins, with some studies reporting char residues of over 60% at high temperatures. uobasrah.edu.iq Analysis of the residue at 850°C has shown it to be composed of approximately 92.6% carbon, 0.9% hydrogen, and 6.5% oxygen. nasa.gov
Volatile Products: A wide range of volatile compounds are released during the thermal decomposition of PF resins. These include:
Water (H₂O): Formed from condensation reactions between phenolic hydroxyl groups, particularly in the initial stages of degradation. cnrs.frcnrs.fr
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): The formation of CO and CO₂ is attributed to the oxidation of methylene bridges. cnrs.frresearchgate.net
Methane (CH₄): Results from the decomposition of methylene bridges. ncsu.edumdpi.com
Phenol and its derivatives: Phenol, cresols, and other phenol homologs are major volatile products, especially during the scission of methylene bridges. researchgate.netscientific.net
Hydrogen (H₂): Evolves at higher temperatures as hydrogen atoms are stripped from the aromatic structure. cnrs.frmdpi.com
Other Hydrocarbons: Small amounts of other hydrocarbons like ethylene (B1197577) and methanol (B129727) can also be formed. researchgate.net
| Volatile Product | Molecular Formula | Typical Formation Temperature Range (°C) | Source of Formation |
|---|---|---|---|
| Water | H₂O | < 800 | Condensation of phenolic hydroxyl groups cnrs.frcnrs.fr |
| Carbon Monoxide | CO | > 450 | Oxidation of methylene linkage mdpi.com |
| Carbon Dioxide | CO₂ | > 700 | Oxidation of methylene cnrs.frresearchgate.net |
| Methane | CH₄ | > 450 | Degradation of methylene linkage mdpi.com |
| Phenol | C₆H₅OH | 500 - 850 | Decomposition of methylene bridges cnrs.frresearchgate.netscientific.net |
| Cresol | C₇H₈O | 500 - 850 | Decomposition of methylene bridges cnrs.frresearchgate.netscientific.net |
| Hydrogen | H₂ | > 850 | Stripping of hydrogen from aromatic structure cnrs.frmdpi.com |
Stages of Thermal Decomposition
The thermal degradation of phenol-formaldehyde resins is generally understood to occur in three main stages, although some studies propose four stages depending on the specific resin and conditions. mdpi.comresearchgate.netscientific.netncsu.edu
Stage 1 (Initial Decomposition): This stage typically occurs at lower temperatures (below 300°C). It involves the removal of small molecules like water and unreacted monomers, as well as further cross-linking reactions. researchgate.net In some cases, the degradation of ether bonds and unreacted terminal hydroxymethyl groups occurs in this stage. scientific.net The first stage can also involve further condensation reactions between phenolic hydroxyl groups or methylene groups. mdpi.com
Stage 2 (Main Decomposition): This is the primary weight loss region, occurring at temperatures between approximately 300°C and 600°C. mdpi.com The main process in this stage is the decomposition of the methylene bridges, leading to the release of phenol, cresol, methane, and other volatile products. researchgate.netscientific.net This stage is characterized by the collapse of the polymer network. cnrs.fr
Stage 3 (Char Formation and High-Temperature Reactions): At temperatures above 600°C, the degradation of the phenolic groups themselves occurs. researchgate.net This stage involves the stripping of hydrogen atoms from the aromatic rings, leading to the formation of hydrogen gas and the progressive conversion of the residue into a highly cross-linked, amorphous carbon char. cnrs.frmdpi.com Cyclodehydration and the formation of a glassy carbon structure are also characteristic of this stage. mdpi.comscientific.net
| Decomposition Stage | Approximate Temperature Range (°C) | Key Degradation Events | Primary Products |
|---|---|---|---|
| Stage 1 | < 300 | Further condensation, removal of water and unreacted monomers, ether bond cleavage. mdpi.comresearchgate.netscientific.net | Water cnrs.fr |
| Stage 2 | 300 - 600 | Decomposition of methylene bridges. mdpi.comresearchgate.netscientific.net | Phenol, Cresol, Methane researchgate.netscientific.net |
| Stage 3 | > 600 | Degradation of phenolic groups, hydrogen stripping, char formation. cnrs.frmdpi.comresearchgate.netscientific.net | Hydrogen, Carbon Char nasa.govcnrs.frmdpi.com |
Environmental Aging Phenomena
In addition to thermal degradation, phenol-formaldehyde resins are susceptible to aging caused by environmental factors, primarily ultraviolet (UV) radiation and moisture.
Ultraviolet (UV) Weathering and Photo-oxidative Degradation
Exposure to UV radiation, especially in the presence of oxygen, can lead to the photo-oxidative degradation of phenol-formaldehyde resins. mdpi.comresearchgate.net This process can cause significant changes in the surface of the material, including discoloration, increased roughness, and the formation of micro-cracks. mdpi.comubiobio.cl
Studies on UV weathering have shown that with increasing aging time, the surface of PF resin films becomes rougher, and the oxygen-to-carbon (O/C) ratio on the surface increases. mdpi.comresearchgate.net This indicates that an oxidation process is a key part of the aging mechanism. mdpi.com The degradation involves the breakage of molecular chains, specifically methylene and ether bridges, and the subsequent formation of oxygen-containing compounds such as aldehydes, ketones, acids, and esters. researchgate.net This degradation can lead to a decrease in the mechanical properties of the resin, such as its bonding strength. mdpi.comresearchgate.net
Hydrolysis and Water Absorption Effects
Phenol-formaldehyde resins can absorb water, which can lead to hydrolysis and affect their durability. mdpi.comcnrs.fr Water can act as a plasticizer, causing the resin to swell. mdpi.com The initial decrease in bonding strength observed during weathering can be partly attributed to the hydrolysis of the resin. mdpi.com
The absorption of water can facilitate degradation by allowing easier access of other environmental factors, like UV radiation, into the bulk of the resin through hydrophilic groups. mdpi.com The combined effect of water and UV radiation can accelerate the aging process. The formation of micro-cracks on the surface due to weathering can further increase water ingress, creating a feedback loop of degradation. mdpi.comubiobio.cl Some studies have explored modifying PF resins with agents like silane (B1218182) coupling agents to improve their resistance to water absorption and enhance their electrical insulation performance in humid conditions. cnrs.fr Furthermore, the hydrolysis of lignin (B12514952) can be utilized to modify phenol-formaldehyde resins, potentially improving their properties. researchgate.netresearchgate.netnih.gov
Influence of Oxygen and Temperature on Aging
The aging of phenol-formaldehyde resins is significantly accelerated by the synergistic effects of oxygen and elevated temperatures. researchgate.netcnrs.fr The primary degradation route, regardless of the atmosphere (air, argon, or nitrogen), is oxidation. researchgate.net At elevated temperatures, thermal pyrolysis also contributes to degradation, but the oxidative pathway is consistently more pronounced. researchgate.net
The thermo-oxidative degradation process involves a series of complex chemical reactions. The methylene bridges connecting the phenolic units are particularly vulnerable and are often the initial sites of oxidative attack. cnrs.frresearchgate.net This oxidation can lead to the formation of hydroperoxides and subsequently benzophenone (B1666685) linkages. cnrs.fr Further heating in the presence of air can result in the formation of quinones and carboxylic acids. cnrs.fr
The degradation of PF resins can be broadly categorized into three stages based on temperature:
Stage 1 (<450°C): This stage is characterized by the evolution of water from the condensation of phenolic groups. The resin structure primarily consists of diphenylether and methylene-bridged benzene (B151609) nuclei. cnrs.fr
Stage 2 (450–700°C): In this range, significant structural changes occur. The breaking of methylene (-CH2-) and ether (-O-) bridges leads to the direct bonding of benzene nuclei, forming biphenyl (B1667301) structures. This stage is accompanied by substantial gas evolution and weight loss due to cracking, dehydration, and dehydrogenation reactions. cnrs.fr
Stage 3 (700–1000°C): The final stage involves the removal of remaining hydrogen atoms as molecular hydrogen (H2) and the condensation of aromatic rings to form a polycyclic aromatic system, ultimately leading to a carbonaceous char. cnrs.fr
Research has shown that the rate of thermal decomposition is influenced by factors such as the polymer's structure and the surrounding atmosphere. researchgate.net The presence of oxygen generally lowers the onset temperature of degradation compared to an inert atmosphere. cnrs.fr
The following table summarizes the findings from a thermogravimetric analysis (TGA) comparing an unmodified phenol-formaldehyde resin (PF) with a boron-modified this compound (B-PF), illustrating the impact of modification on thermal stability.
| Resin Type | Temperature at Maximum Decomposing Rate (°C) | Maximum Pyrolysis Rate (%/min) | Oxidative Residue Yield at 1000°C (%) |
|---|---|---|---|
| Unmodified Phenolic Resin (PF) | 513 | 13.67 | 2.49 |
| Boron-Modified Phenolic Resin (B-PF) | 567 | 5.44 | 20.48 |
This table demonstrates that the incorporation of boron into the phenolic resin structure significantly enhances its thermo-oxidative stability, as evidenced by the higher decomposition temperature, lower pyrolysis rate, and substantially increased char yield. atlantis-press.com
Mechanistic Investigations of Degradation Processes
Free Radical Formation and Polymer Backbone Scission
The degradation of phenol-formaldehyde resins at a molecular level is initiated by the formation of free radicals, which subsequently lead to the scission of the polymer backbone. nrc.gov Ionizing radiation, for instance, can break chemical bonds within the resin, creating free radicals. nrc.gov In the presence of oxygen and water, this process is accelerated through the formation of more aggressive reactive species like hydroxyl radicals and hydrogen peroxide. nrc.gov
The primary mechanism of thermal degradation is now understood to be the decomposition of methylene bridges, rather than their auto-oxidation. researchgate.net This decomposition leads to the formation of methyl groups, followed by the appearance of phenol and cresol homologs. researchgate.net The scission of methylene bridges is considered the main reason for the decomposition of the PF resin. cnrs.frresearchgate.net
The process can be summarized as follows:
Initiation: Formation of free radicals through the breaking of bonds, often at the methylene bridges.
Propagation: These radicals can then attack other parts of the polymer chain, leading to further bond scission and the formation of new radicals.
Termination: The reaction ceases when radicals combine or are quenched.
Erosion and Dissolution Mechanisms in Aqueous Environments
In aqueous environments, particularly in applications like spent nuclear fuel pools, the degradation of phenol-formaldehyde resins is exacerbated. nrc.gov The presence of water and oxygen accelerates the degradation process through the introduction of hydroxyl radicals and hydrogen peroxide. nrc.gov
A key aspect of degradation in these environments is the loss of polymer material from the matrix through erosion and dissolution. nrc.gov This process can be influenced by factors such as the flow rate and water exchange. nrc.gov Higher flow rates can increase the degradation and dissolution of the phenolic resin by continuously supplying fresh water to the material's surface. nrc.gov
The degradation mechanism in the presence of water involves the hydrolysis of certain bonds within the polymer structure. openedition.org The hydrophilic nature of phenolic hydroxyl and hydroxymethyl groups can lead to the absorption of moisture, which can damage the adhesive line and promote hydrolysis of the resin. nih.gov This hydrolysis can reverse the polymerization process, leading to chain scission and the formation of monomers. openedition.org The cellulose-based fillers often used in PF composites can also swell due to hydrolysis, leading to cracks and distortions. openedition.org
Molecular Structure-Degradation Relationship
The durability of phenol-formaldehyde resins is intrinsically linked to their molecular structure. mdpi.comcnrs.fr Key structural features that influence degradation include:
Crosslink Density: Modern phenol-formaldehyde resins are generally considered stable due to their highly crosslinked molecular structures. openedition.org A higher degree of crosslinking can enhance thermal stability by requiring more energy to break the network. ncsu.edu Incompletely cured resins with lower crosslink density are more susceptible to degradation. researchgate.net
Presence of Vulnerable Groups: The phenolic hydroxyl and methylene groups are known to be susceptible to oxidation. mdpi.comcnrs.fr The ether bridges formed during curing are also points of potential degradation. nrc.gov
Molar Ratio of Reactants: The structure and properties of the resin are highly dependent on the molar ratio of phenol to formaldehyde (B43269) and the type of catalyst used during synthesis. nih.gov These parameters determine the type of resin (novolac or resol) and its final molecular architecture, which in turn affects its stability.
Modifications: The incorporation of other elements or compounds into the resin backbone can significantly alter its degradation behavior. For example, boron-modified phenolic resins exhibit enhanced thermo-oxidative stability. atlantis-press.com The boron is believed to form covalent bonds with oxygen, which are stronger than the carbon-carbon bonds in the unmodified resin. atlantis-press.com
Theoretical and Computational Modeling of Phenol Formaldehyde Resin Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of phenol-formaldehyde resins, DFT is a powerful tool for elucidating the microscopic mechanisms of the condensation reactions that are fundamental to resin synthesis. nih.gov It allows for the calculation of the structures and energies of reactants, products, and the short-lived, high-energy species that connect them. mdpi.comnih.gov
DFT calculations have been instrumental in mapping the potential energy surfaces of the base-catalyzed condensation reactions in PF resin synthesis. mdpi.comnih.gov By fully optimizing the geometries of all stationary points, including reactants, intermediates, transition states, and products, researchers can determine the precise pathways of the reaction. mdpi.commdpi.com
The calculations provide detailed structures of key intermediates, such as hydroxymethylphenols, and the transition states associated with their formation and subsequent reactions. researchgate.net Harmonic vibrational frequency calculations are performed to confirm that each optimized structure corresponds to a local energy minimum (a stable species) or a first-order saddle point (a transition state). mdpi.com This level of detail allows for the determination of potential energy barriers (activation energies) for each step of the reaction, providing a quantitative understanding of the reaction kinetics. mdpi.comnih.gov
One of the most significant contributions of DFT to the understanding of PF resin chemistry has been the theoretical confirmation of the quinone methide (QM) hypothesis. mdpi.comnih.govresearchgate.net For decades, the involvement of a highly reactive quinone methide intermediate was proposed, but direct experimental observation was difficult. DFT calculations have provided strong evidence for its existence and central role in the condensation process. mdpi.comnih.gov
The studies identified two primary mechanisms for the formation of the QM intermediate from a hydroxymethylphenol anion:
E1cb (Elimination Unimolecular Conjugate Base): A two-step mechanism involving the deprotonation of the phenolic hydroxyl group followed by the elimination of a hydroxide (B78521) ion. mdpi.commdpi.com
Water-Aided Elimination (WAE): A concerted mechanism where a water molecule facilitates the intramolecular elimination of another water molecule. mdpi.commdpi.com
Table 3: Calculated Potential Energy Barriers for Key Reaction Steps in Base-Catalyzed PF Condensation via DFT
| Reaction Step | Description | Calculated Energy Barrier (kJ/mol) | Source(s) |
|---|---|---|---|
| o-QM Formation (WAE) | Formation of ortho-quinone methide via Water-Aided Elimination | 79.6 | mdpi.com |
| p-QM Formation (WAE) | Formation of para-quinone methide via Water-Aided Elimination | 87.8 | mdpi.com |
| o-QM + Neutral Phenol (B47542) | Reaction between ortho-quinone methide and neutral phenol | 70.6 | mdpi.com |
| p-QM + Neutral Phenol | Reaction between para-quinone methide and neutral phenol | 86.1 | mdpi.com |
Investigation of Reaction Intermediates and Transition States
Multiscale Modeling Approaches for Resin Synthesis and Properties
Multiscale modeling has emerged as a powerful tool for understanding the synthesis and predicting the properties of complex thermosetting polymers like phenol-formaldehyde (PF) resins. tohoku.ac.jp This approach bridges different scales of time and length, from the quantum mechanical level of atomic interactions to the macroscopic properties of the final material. By combining various computational techniques, researchers can simulate the entire lifecycle of the resin, from the initial chemical reactions to the formation of the three-dimensional cross-linked network. tohoku.ac.jp
A common multiscale framework for PF resin involves the integration of quantum chemistry calculations, Monte Carlo (MC) simulations, and molecular dynamics (MD) simulations. tohoku.ac.jp
Quantum Mechanics (QM): At the most fundamental level, quantum chemistry calculations, such as Density Functional Theory (DFT), are used to investigate the reaction mechanisms and kinetics of the polymerization process. mdpi.commdpi.com For instance, DFT can clarify the energetics of the addition reactions between phenol and formaldehyde (B43269) and the subsequent condensation reactions that form methylene (B1212753) bridges and eliminate water. tohoku.ac.jpmdpi.com These calculations provide crucial parameters, such as reaction barriers and transition states, which are essential for accurately modeling the synthesis. tohoku.ac.jpmdpi.com Quantum-chemical calculations have been employed to study the formation of hydrogen bonds within the resin system and with other components like water. sciforum.net Semiempirical quantum-chemical methods have also been used to model the carbonization process of PF resins. researchgate.net
Monte Carlo (MC) and Molecular Dynamics (MD): The information derived from QM calculations is then used to parameterize force fields for classical MD simulations. tohoku.ac.jp The polymerization process itself is often simulated using a combination of MC and MD methods. tohoku.ac.jp The MC method can efficiently sample the vast conformational space and determine which reactions are likely to occur based on the proximity of reactive sites and the reaction kinetics derived from QM. Once a reaction occurs, the system's energy is minimized, and its evolution over time is simulated using MD. This iterative process allows for the construction of realistic, large-scale atomistic models of the cross-linked polymer network. tohoku.ac.jpnih.gov
This integrated QM/MC/MD approach allows for the simulation of how synthesis conditions, such as the formaldehyde-to-phenol (F/P) molar ratio and pH, influence the final structure and properties of the resin. tohoku.ac.jp For example, simulations have successfully reproduced the formation of linear novolac structures under acidic conditions and branched resol networks under alkaline conditions. tohoku.ac.jpacs.org
A novel approach within molecular dynamics simulations involves the use of "symthons" as the starting point instead of traditional monomers. nih.govsurrey.ac.uk Symthons are intermediate molecular structures, and their use eliminates the initial monomer bonding phase of the simulation, significantly reducing the required computational time and resources. nih.govsurrey.ac.uk This methodology has proven viable for rapidly generating accurate, large-scale atomistic models of phenolic resins with a high degree of cure, enabling the prediction of physical and thermal properties in under 24 hours on modest hardware. nih.govsurrey.ac.uk
Reactive Molecular Dynamics (RMD) is another powerful technique used to simulate chemical reactions, such as polymerization and thermal decomposition (pyrolysis), within the atomistic model. mdpi.comresearchgate.netzenodo.org Using reactive force fields like ReaxFF, RMD can model bond formation and breakage, providing insights into the curing process and the mechanisms of thermal degradation at high temperatures. mdpi.comzenodo.org
The primary advantage of these multiscale modeling approaches is their ability to establish a direct link between fundamental chemical structures, synthesis conditions, and the ultimate macroscopic properties of the material. tohoku.ac.jp This can significantly reduce the need for costly and time-consuming trial-and-error laboratory experiments, accelerating the development of new phenolic resin materials with tailored properties. tohoku.ac.jpnih.gov
Computational Prediction of Macro-Scale Properties from Molecular Structure
A key outcome of atomistic and multiscale modeling is the ability to predict the macroscopic physical, thermal, and mechanical properties of phenol-formaldehyde resins directly from their simulated molecular structures. tohoku.ac.jpzenodo.org These predictions are validated by comparing them with experimental data, which has shown a good agreement for several key properties. nih.govmdpi.comresearchgate.net
Density: The density of the cured resin is a fundamental property that can be readily calculated from the simulated polymer structure. The final volume of the simulation cell and the total mass of the atoms within it determine the predicted density. Studies have shown that simulated densities for PF resins are in good agreement with experimental values. For example, a multiscale model predicted densities for resol resins with F/P molar ratios from 1.2 to 2.5 that aligned with commercial values of 1.15 to 1.3 g/cm³. tohoku.ac.jp Similarly, reactive molecular dynamics simulations yielded densities of 1.05–1.08 g/cm³, which compared favorably with experimental values of 1.16–1.21 g/cm³. mdpi.com Another study using reactive MD reported a simulated density of 1.24 ± 0.01 g/cm³, also in good agreement with experimental findings. researchgate.net
Glass Transition Temperature (Tg): The glass transition temperature (Tg) is a critical property for thermosetting polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Computationally, Tg is often determined by simulating the material's response to temperature changes. A common method involves monitoring the change in density or volume as a function of temperature; a distinct change in the slope of the density-temperature plot indicates the Tg. nih.gov Simulations using the "symthon" approach for resol resins with F/P ratios of 1.2:1 and 1.5:1 predicted Tg values of 515 K and 526 K, respectively. nih.gov These values showed good agreement with experimental Tg values of 506 K and 530 K for the same ratios. nih.gov However, some mixed modeling techniques have resulted in Tg predictions significantly lower than empirical data, highlighting the importance of the chosen simulation methodology. nih.gov
Mechanical Properties: Computational methods can also predict the mechanical response of PF resins. Properties like the Young's modulus (a measure of stiffness) are calculated by applying small, defined strains to the equilibrated molecular model and measuring the resulting stress. researchgate.net This "static" MD method has been used to predict the elastic moduli of PF resin structures. surrey.ac.uk Polymerization simulations using reactive MD have produced structures with a predicted Young's modulus of 3.50 ± 0.64 GPa, which is in good agreement with experimental values. researchgate.net
The table below summarizes some of the computationally predicted macro-scale properties of phenol-formaldehyde resins and their comparison with experimental data from various research findings.
| Property | F/P Molar Ratio | Simulated Value | Experimental/Literature Value | Simulation Method | Source |
|---|---|---|---|---|---|
| Density | 1.2 - 2.5 | Agrees with 1.15 - 1.3 g/cm³ | 1.15 - 1.3 g/cm³ (Commercial) | QM/MC/MD | tohoku.ac.jp |
| Density | Not Specified | 1.05 - 1.08 g/cm³ | 1.16 - 1.21 g/cm³ | Reactive MD | mdpi.com |
| Density | Not Specified | 1.24 ± 0.01 g/cm³ | In good agreement | Reactive MD | researchgate.net |
| Glass Transition Temperature (Tg) | 1.2:1 | 515 K | 506 K | MD (Symthon approach) | nih.gov |
| Glass Transition Temperature (Tg) | 1.5:1 | 526 K | 530 K | MD (Symthon approach) | nih.gov |
| Young's Modulus | Not Specified | 3.50 ± 0.64 GPa | In good agreement | Reactive MD | researchgate.net |
These computational predictions are invaluable for understanding structure-property relationships in PF resins. zenodo.org By systematically varying molecular features like cross-link density, monomer ratio, or chemical structure in the model, researchers can predict the impact on macroscopic performance, guiding the design of materials for specific applications without the need for extensive empirical testing. astrj.comastrj.com
Advanced Research Applications of Phenol Formaldehyde Resins
High-Performance Composites and Advanced Materials
Phenol-formaldehyde resins are integral to the production of various high-performance composites, where they serve as a robust matrix for different reinforcing materials. ssc.edu.in Their ability to form a durable, cross-linked network upon curing contributes to the superior properties of the final composite materials used in demanding industries such as construction, aerospace, and electronics. ssc.edu.inresearchgate.net
Wood-Based Composites (Plywood, Oriented Strand Board)
Phenol-formaldehyde resins are widely used as adhesives in the manufacturing of wood-based composites like plywood and Oriented Strand Board (OSB) due to their exceptional durability and water resistance. mdpi.comspecialchem.comnih.gov These resins create strong and stable bonds with wood veneers and strands, making the resulting composites suitable for exterior applications and in environments with high humidity. mdpi.comintanwijaya.com
Research has demonstrated that PF resins provide superior performance in wood composites compared to other adhesives, particularly in terms of their resistance to hydrolysis, ensuring long-term stability. nih.gov The properties of PF-bonded wood composites are influenced by factors such as resin content and the specific formulation of the adhesive. researchgate.net For instance, increasing the resin content in OSB has been shown to improve mechanical properties like the modulus of rupture and screw withdrawal strength. researchgate.net
The following table summarizes the typical properties of phenol-formaldehyde resins used in wood composites:
| Property | Value |
| Appearance | Dark red liquid specialchem.comintanwijaya.com |
| Solid Content | 44 ± 1 % intanwijaya.com |
| pH | 12 ± 1 intanwijaya.com |
| Viscosity | 60 – 250 cPS (at 30°C) intanwijaya.com |
| Curing Temperature | 125° - 150°C (Hot Pressing) specialchem.com |
Fiber-Reinforced Polymer Composites (Glass Fiber, Carbon Fiber)
The reinforcement of phenol-formaldehyde resins with high-strength fibers, such as glass and carbon fibers, leads to the creation of advanced composite materials with exceptional mechanical and thermal properties. ssc.edu.innih.gov These fiber-reinforced polymer (FRP) composites are utilized in a multitude of demanding applications, including automotive components, aerospace structures, and electrical insulation. ssc.edu.inmdpi.com
Carbon fiber-reinforced PF composites are particularly valued in high-temperature applications due to the outstanding thermal stability of both the resin and the carbon fibers. mdpi.com These composites are extensively used in the aerospace industry for applications like thermal protection systems. nih.gov The properties of carbon-phenolic composites can be tailored by adjusting factors such as fiber length, weave structure, and the density of the resin matrix. mdpi.com
Phenolic Foams for Insulation and EMI Shielding
Phenolic foams, derived from phenol-formaldehyde resins, are lightweight materials with excellent fire resistance and thermal insulation properties. ssc.edu.in These characteristics make them highly suitable for use in building and construction for heating, ventilation, and air conditioning (HVAC) systems. ssc.edu.in A significant advantage of phenolic foams is their low smoke emission in the event of a fire. ssc.edu.in
Recent research has focused on enhancing the functionalities of phenolic foams, particularly in the area of electromagnetic interference (EMI) shielding. By incorporating conductive fillers, such as carbon-based nanomaterials, into the foam structure, it is possible to create lightweight materials that can effectively block electromagnetic radiation. researchgate.netrsc.org For example, carbon foams derived from PF resin and incorporating mesocarbon microbeads (MCMBs) have demonstrated remarkable EMI shielding effectiveness. researchgate.net The addition of magnetic nanoparticles, like Fe3O4, to the carbon foam can further enhance the shielding performance by introducing magnetic loss mechanisms. rsc.org
Research has shown that a 1.5 wt% rGO/Fe3O4-modified carbon foam with a thickness of 3 mm can achieve an EMI shielding effectiveness of up to 63.5 dB in the X-band frequency range. rsc.org
Materials for Ablative Shields in Aerospace Applications
Phenol-formaldehyde resins are critical components in the fabrication of ablative heat shields for aerospace vehicles, such as rockets and reentry spacecraft. ssc.edu.inmdpi.com Their excellent thermal stability, high char yield upon decomposition, and ability to form a protective char layer make them ideal for this application. ssc.edu.innih.gov During atmospheric reentry, the intense heat causes the outer layer of the phenolic composite to pyrolyze, forming a porous char layer that insulates the underlying structure and dissipates heat through various mechanisms, including radiation and mass transfer. mdpi.comnih.gov
These ablative materials are typically composites of PF resin reinforced with carbon or silica (B1680970) fibers. nih.gov The performance of these composites in an ablative environment is influenced by the properties of both the resin and the reinforcement. For instance, the density and cross-linking of the phenolic resin, as well as the type and architecture of the reinforcing fibers, play a crucial role in the material's ablation rate and thermal insulation capabilities. mdpi.com Research continues to focus on optimizing the composition and microstructure of these materials to withstand increasingly extreme thermal environments encountered during high-speed flight. mdpi.comcureusjournals.com
Specialized Adhesives and Binders
The inherent strength and environmental resistance of phenol-formaldehyde resins make them a preferred choice for specialized adhesive and binder applications where durability is paramount. specialchem.comintanwijaya.com
High-Strength and Water-Resistant Adhesives
Phenol-formaldehyde resins are renowned for their ability to form high-strength, water-resistant bonds, making them suitable for a wide range of demanding applications. intanwijaya.comtandfonline.com These adhesives are used in the production of structural wood products, such as laminated beams, and in marine applications where exposure to moisture is constant. intanwijaya.comakzonobel.com The resulting bond line is not only strong but also resistant to weathering, high temperatures, and chemicals. specialchem.comakzonobel.com
The performance of PF adhesives can be attributed to their ability to form a rigid, cross-linked polymer network that adheres well to various substrates. specialchem.com Research has focused on modifying PF resins to further enhance their properties. For example, the incorporation of lignin (B12514952), a natural polymer, has been explored to create more sustainable adhesives, while the use of crosslinking agents like furfural (B47365) has been shown to improve the water resistance of lignin-phenol-formaldehyde (LPF) resins. mdpi.com One study found that an LPF adhesive with 15% furfural content exhibited a 38% higher wet shear strength compared to the unmodified LPF adhesive. mdpi.com
Bonding Agents in Friction Materials
Phenol-formaldehyde (PF) resins are extensively utilized as binders in the manufacture of friction materials, such as those found in automotive and industrial brake systems. scielo.br Their widespread use is attributed to a favorable combination of low cost, high hardness, compressive strength, moderate thermal resistance, and excellent wetting capability with various components of friction composites. scielo.br These composites typically contain more than ten ingredients, including fillers, friction modifiers, and reinforcements, all held together by the PF resin matrix. scielo.br
Research has focused on modifying PF resins to enhance specific properties of friction materials. One area of investigation involves blending PF resin with natural resins like cardanol (B1251761), a phenolic compound derived from cashew nut shell liquid. scielo.br The resulting Cardanol Phenol (B47542) Formaldehyde (B43269) (CPF) resin has been shown to influence the mechanical and wear characteristics of the friction material. For instance, the addition of cardanol can reduce hardness and increase porosity, which is beneficial for noise dampening and can lead to reduced wear during sliding. scielo.br
The percentage of phenolic resin in the friction material formulation is a crucial parameter that affects its tribological performance. Research on non-asbestos organic (NAO) brake friction materials using hemp fibers as reinforcement has shown that varying the PF resin content significantly impacts the coefficient of friction (COF) and wear rate. frontiersin.org A study investigating resin content from 12% to 22% by weight found that a composition with 20% wt. PF resin exhibited a moderate coefficient of friction and low wear rate, suggesting an optimal balance for performance. frontiersin.org Increasing the resin content to 22% wt. was associated with more stable COF at lower loads due to better fiber-matrix bonding, but performance changed at higher loads. frontiersin.org
Table 1: Comparison of Friction Material Compositions This table is interactive. Users can sort and filter the data.
| Resin Type | Reinforcement/Filler | Key Research Finding | Reference |
| Phenol Formaldehyde (PF) | Standard organic ingredients | High hardness due to higher crosslinking density. | scielo.br |
| Cardanol Phenol Formaldehyde (CPF) | Standard organic ingredients | Reduced hardness, increased porosity, and lower wear rate compared to PF composite. | scielo.br |
| Novolac PF | Copper (Cu) and Iron (Fe) particles | Cu and Fe act as catalysts, influencing resin degradation during curing and friction. | cnrs.fr |
| Novolac PF | Brass (CuZn) particles | Brass does not significantly influence resin stability chemically but affects wear physically. | cnrs.fr |
| Phenol Formaldehyde (PF) | Hemp Fibers | Resin content of 20% wt. provided a good balance of coefficient of friction and wear rate. | frontiersin.org |
Coatings and Impregnating Resins for Durability and Resistance
Phenol-formaldehyde resins are integral to the formulation of high-performance coatings and impregnating materials, valued for their ability to impart exceptional durability and resistance to various environmental stresses. astrj.com These coatings provide robust, long-lasting protection against corrosion, scratches, and cracks. astrj.com Heat-treated phenolic coatings are particularly noted for their excellent chemical resistance, making them suitable for use in highly acidic environments even at elevated temperatures. astrj.com This makes them ideal for applications such as industrial fume hoods, pumps, pipes, and tank linings. astrj.com
The modification of PF resins is a key strategy for enhancing coating properties. For example, PF resins can be blended with other polymers like epoxy resins and polyvinylpyrrolidone. This modification can significantly improve adhesive strength—by as much as 5 to 7 times—and enhance the thermal stability of the resulting composite material. researchgate.net The addition of these modifiers also improves the thixotropic characteristics of enamels, making them more effective for technological applications. researchgate.net
In the realm of high-temperature applications, hybrid coatings combining PF resins with phosphate (B84403) systems have shown significant promise. mdpi.com A study on PF-hybridized phosphate coatings revealed that the resin enhances the density and flexibility of the coating due to its high carbonization yield at elevated temperatures. mdpi.com These hybrid coatings demonstrated optimal protective performance against oxidation at 600°C, highlighting their potential for applications requiring high thermal stability and mechanical integrity. mdpi.com
Phenol-formaldehyde resins are also used as impregnating agents to improve the properties of materials like wood. Impregnation of Scots pine sapwood with a low molecular weight PF resin has been shown to significantly reduce resin exudation through subsequently applied coatings. tandfonline.com This treatment improves the dimensional stability and moisture resistance of the wood. tandfonline.comunirioja.es Studies comparing PF resin-treated sweetgum and southern pine found that the treatment improved the volumetric dimensional stability and water repellent efficiency of both, though it did not improve anti-cracking properties under accelerated weathering tests. unirioja.es
Table 2: Properties of Modified Phenol-Formaldehyde Coatings This table is interactive. Users can sort and filter the data.
| Coating/Impregnant Type | Substrate/Application | Key Improvement | Reference |
| PF resin modified with epoxy and polyvinylpyrrolidone | Metal-glass adhesive joints | 5-7 times increase in adhesive strength and improved thermal stability. | researchgate.net |
| PF resin/phosphate hybrid coating | High-temperature protection | Enhanced density, flexibility, and optimal protection against oxidation at 600°C. | mdpi.com |
| PF resin impregnation | Scots pine wood | Greatly reduced discoloration and resin exudation through the coating. | tandfonline.com |
| PF resin impregnation | Sweetgum and Southern Pine | Improved dimensional stability and water repellent efficiency. | unirioja.es |
| PF/Boron Nitride (BN) composite coating | 316L Steel | Improved tribological properties (anti-wear and friction-reducing abilities). | mdpi.com |
Development of Phenolic Precursors for Activated Carbon Fibers and Ion Exchange Fibers
Phenol-formaldehyde resins are highly versatile precursors for the production of advanced carbon materials, including activated carbon fibers (ACFs) and ion-exchange materials, due to their ability to produce high-purity carbons with controllable pore structures. researchgate.netcsic.es
The synthesis of ACFs from PF resin fibers involves carbonization followed by an activation process, which can be either physical (e.g., with CO2 or steam) or chemical (e.g., with KOH). researchgate.netacs.org Chemical activation with potassium hydroxide (B78521) (KOH) has been shown to be particularly effective, creating highly porous carbon materials with specific surface areas that can exceed 3000 m²/g. researchgate.net These ACFs exhibit a broader potential range in aqueous electrolytes compared to other forms of activated carbon. researchgate.net The resulting porous structure, which is largely microporous, along with surface oxygen functional groups, contributes to high specific capacitances, making these materials suitable for high-performance electrochemical supercapacitors. researchgate.net For instance, KOH-activated fibers have demonstrated specific capacitances of 214 F/g in aqueous electrolytes. researchgate.net
Beyond carbon fibers, PF resins are fundamental in creating ion-exchange resins. These synthetic polymers contain fixed ionic groups and are used in a variety of applications, including water treatment and desalination. nepjol.inforesearchcommons.org Historically, synthetic ion-exchange membranes were developed from phenol-formaldehyde condensation products. nepjol.info Modern research continues to explore new synthesis routes. For example, anion-exchange membranes (AEMs) have been synthesized by condensing phenol and formaldehyde, and then functionalizing the resulting resin with guanidine (B92328) hydrochloride. nepjol.info This method avoids the use of carcinogenic reagents commonly employed in AEM preparation. nepjol.info
Furthermore, PF resins can be modified with other materials, such as lignin, to create specialized ion-exchange resins. researchgate.netkemdikbud.go.id Sulfonated lignin-modified PF resins have demonstrated ion-exchange capabilities, with studies showing their potential for adsorbing metal ions like Cd2+ from aqueous solutions. kemdikbud.go.id Similarly, cation-exchange resins have been synthesized by condensing agricultural by-products like corncobs with phenol and formaldehyde, followed by sulfonation. researchcommons.org These modified resins show good stability and a significant capacity for removing heavy metal ions from contaminated water. researchcommons.org
Table 3: Properties of PF-Derived Activated Carbons and Ion Exchange Resins This table is interactive. Users can sort and filter the data.
| Material | Precursor/Modification | Key Property/Finding | Reference |
| Activated Carbon Fibers (ACF) | PF resin, KOH activation | High specific surface area (>3000 m²/g), Specific capacitance of 214 F/g. | researchgate.net |
| Activated Carbon | PF resin, CO2 activation | Porosity is developed primarily in the microporosity domain. | csic.es |
| Activated Carbon | PF resin with varying F/P ratio, steam/KOH activation | F/P ratio of 1 is recommended for creating high overall porosity. | acs.org |
| Anion-Exchange Membrane | PF resin functionalized with guanidine hydrochloride | Avoids use of carcinogenic reagents in synthesis. | nepjol.info |
| Cation-Exchange Resin | Corncob-Phenol Formaldehyde, sulfonated | Exchange capacity of 2.84 m.eq./g; effective for heavy metal removal. | researchcommons.org |
| Ion-Exchange Resin | Lignin-modified PF resin, sulfonated | Showed ion exchange capacity and ability to adsorb Cd2+ ions. | kemdikbud.go.id |
Sustainability, Recycling, and Waste Valorization of Phenol Formaldehyde Resins
Development of Bio-Based Feedstocks and Green Chemistry Principles
A key focus in making phenol-formaldehyde resins more sustainable is the transition from petroleum-based raw materials to renewable, bio-based feedstocks. mdpi.comtaylorfrancis.comrsc.org This shift is driven by the dual goals of reducing the environmental impact associated with fossil fuel extraction and creating a more circular and sustainable economy. osti.gov
Sustainable Sourcing of Phenol (B47542) and Formaldehyde (B43269) Alternatives
The primary components of PF resins, phenol and formaldehyde, are traditionally derived from petrochemical sources. mdpi.com However, a wealth of research has demonstrated the potential of various bio-based alternatives.
Lignin (B12514952), a complex polymer found in the cell walls of plants, is the most abundant natural source of phenolic compounds and a promising substitute for petroleum-derived phenol. mdpi.comrsc.org Lignocellulosic biomass, such as wood and agricultural waste, can be processed through methods like pyrolysis and liquefaction to yield bio-oil, which is rich in phenolic compounds suitable for resin production. taylorfrancis.comchimarhellas.com Studies have shown that phenol can be partially replaced with bio-oils from various sources, including pinewood, whole-tree feedstock, and oil palm empty fruit bunch, without compromising, and in some cases even improving, the properties of the resulting resin. chimarhellas.comacs.orgresearchgate.netmdpi.com For instance, resins with up to 50% phenol substitution with bio-oil have demonstrated comparable or superior reactivity and performance to conventional PF resins. chimarhellas.comresearchgate.net
To enhance the reactivity of lignin for resin synthesis, which can be lower than that of pure phenol, various chemical modification techniques are employed. mdpi.com These include phenolation, methylolation, and demethylation, which increase the number of reactive sites on the lignin molecule. rsc.org
Similarly, researchers are exploring alternatives to formaldehyde. Terephthalaldehyde (B141574) (TPA), a non-toxic aromatic dialdehyde (B1249045), has been investigated as a substitute. rsc.org Resins synthesized with TPA and resorcinol (B1680541) (as a phenol replacement) have shown high thermal stability. rsc.org The potential for TPA to be produced from bio-based sources further enhances its appeal as a sustainable alternative. rsc.org
Reduction of Reliance on Petrochemical Resources
The use of bio-based feedstocks directly addresses the issue of dependence on non-renewable petrochemical resources. mdpi.comchembroad.com Lignin and other forms of biomass represent a vast and renewable carbon source that can be valorized into high-value chemical products like phenolic resins. osti.gov The integration of bio-based materials into the production of PF resins is a critical step towards a more sustainable and circular bio-economy. mdpi.com
By substituting phenol with lignin or bio-oil, the carbon footprint associated with resin production can be significantly reduced. chembroad.com This approach not only conserves finite fossil fuel reserves but also has the potential to lower greenhouse gas emissions. recycledplastic.com
Strategies for Reducing Hazardous Substance Emissions
A significant concern associated with phenol-formaldehyde resins is the emission of unreacted monomers, particularly free formaldehyde and phenol, which are classified as toxic and carcinogenic. mdpi.comresearchgate.net Minimizing these emissions is a critical area of research to improve the environmental and health profile of PF resins.
Minimizing Free Formaldehyde and Phenol Content
The presence of free formaldehyde and phenol in the final cured resin is a major drawback. mdpi.com These volatile compounds can be released during the manufacturing process and throughout the service life of the product, posing health risks. researchgate.net Research has focused on several strategies to mitigate this issue.
One approach is the optimization of the synthesis process itself. The final properties and residual monomer content of phenolic resins are highly dependent on factors such as the molar ratio of formaldehyde to phenol (F/P), reaction temperature, time, pH, and the type and amount of catalyst used. mdpi.com Careful control of these parameters can lead to more complete reaction and lower levels of free monomers.
Another strategy involves the use of scavengers or modifiers within the resin formulation. For example, the incorporation of certain bio-based materials can help to reduce the levels of free formaldehyde.
Research on Low-VOC Resin Formulations
The development of low-Volatile Organic Compound (VOC) resin formulations is a key goal in making phenolic resins more environmentally friendly. This involves not only reducing free formaldehyde and phenol but also minimizing the release of other volatile by-products.
One promising avenue of research is the development of formaldehyde-free phenolic resins. As mentioned previously, the use of alternative aldehydes like terephthalaldehyde is being actively explored. rsc.org Another innovative approach is the use of benzoxazines, which undergo ring-opening polymerization without the release of by-products like formaldehyde. itu.edu.tr Benzoxazine resins offer properties similar to or even exceeding those of traditional phenolic resins, such as high thermal stability and low water absorption, making them a viable green alternative. itu.edu.tr Furthermore, the building blocks for benzoxazines can also be derived from renewable resources like lignin. itu.edu.tr
Solvent-free synthesis methods, such as reactive extrusion, are also being investigated to create more sustainable production processes for phenolic resins. rsc.org This technique allows for the synthesis of resins in a continuous, solventless process with short reaction times, significantly reducing the environmental footprint of manufacturing. rsc.org
Recycling and Reprocessing Methodologies for Phenolic Resins
Due to their cross-linked thermosetting nature, phenol-formaldehyde resins are not easily recyclable through conventional melt-reprocessing techniques used for thermoplastics. recycledplastic.commdpi.com This has historically led to a significant amount of phenolic resin waste ending up in landfills. mdpi.com However, several recycling and reprocessing methodologies have been developed to recover value from this waste stream. mdpi.comnih.gov
Mechanical Recycling: This is one of the more common methods for recycling phenolic resin waste. mdpi.com It involves grinding the cured resin into a powder or fine particles. This powder can then be used as a filler in the production of new materials. mdpi.com For example, recycled phenolic powder has been incorporated into thermoplastic matrices like polypropylene (B1209903) and polyamide-6, where it can enhance mechanical properties. mdpi.comscispace.com It has also been mixed with wood fibers to create flame-retardant panels. mdpi.com While mechanical recycling is a straightforward approach, the quality of the recycled material can be lower due to partial thermal degradation during the grinding process. mdpi.com
Chemical Recycling: This approach involves the depolymerization of the phenolic resin back into its constituent monomers or other valuable chemical feedstocks. mdpi.com This is considered a more sustainable long-term solution as it allows for the creation of new, high-quality materials, reducing the need for virgin resources. mdpi.com Various chemical recycling methods are being explored, including:
Pyrolysis: This process involves heating the resin in the absence of oxygen to break it down into smaller molecules, which can be used as fuels or chemical feedstocks. recycledplastic.com
Supercritical Fluid Depolymerization: Using fluids like supercritical water or alcohols can effectively break down the cross-linked structure of the resin, yielding phenolic compounds and other useful chemicals.
Carbonization: Phenolic resins can be converted into valuable carbon materials through high-temperature treatments. mdpi.com This process can yield products like activated carbon, carbon fibers, or other carbon-based materials that have a wide range of applications, from filtration and adsorption to energy storage.
Table of Bio-Based Feedstocks for Phenol-Formaldehyde Resins
| Feedstock Source | Type of Bio-material | Processing Method | Reference |
|---|---|---|---|
| Lignocellulosic Biomass | Wood, Agricultural Waste | Pyrolysis, Liquefaction | taylorfrancis.comchimarhellas.com |
| Kraft Biorefinery | Lignin | Solvent Liquefaction | acs.org |
| Pinewood | Wood | Fast Pyrolysis | acs.org |
| Whole-Tree Feedstock | Wood | Fast Pyrolysis | researchgate.net |
| Oil Palm Empty Fruit Bunch | Agricultural Waste | Phenolation, Bio-oil Conversion | mdpi.com |
Pyrolysis and Thermal Decomposition for Material Recovery
Pyrolysis is a thermochemical process that decomposes organic materials at elevated temperatures in the absence of oxygen. dntb.gov.ua For phenol-formaldehyde resins, this process breaks down the complex polymer structure into a mixture of solid, liquid, and gaseous products, offering a pathway for material recovery. dntb.gov.uamdpi.com The pyrolysis of PF resins typically converts the material into an amorphous carbon char, along with a variety of volatile compounds. dntb.gov.ua
The thermal degradation of PF resin generally occurs in multiple stages. google.com
Initial Stage: This stage involves the removal of small molecules and further cross-linking reactions. google.com
Second Stage: As the temperature increases, the methylene (B1212753) bridges within the polymer structure begin to decompose, leading to the formation of phenol and cresol (B1669610) homologs. google.com
Third Stage: At higher temperatures, the phenolic groups themselves degrade. google.com
The composition of the resulting products is highly dependent on the pyrolysis conditions, such as temperature and heating rate. google.com For instance, the thermal decomposition of a cross-linked novolak resin in a nitrogen atmosphere shows maximum weight loss rates at approximately 150°C, 275°C, and 400°C. nrel.gov The main volatile products from the thermal decomposition of PF resins, regardless of the atmosphere, include low-molecular-weight compounds. nrel.gov However, the relative amounts of these products can vary with the atmospheric conditions and the degree of cross-linking in the resin. nrel.gov
Research has shown that the degradation of PF resins can be divided into distinct temperature ranges. For example, one study identified three peak temperature ranges for degradation: 57-96°C, 374-404°C, and 494-529°C, which correspond to different stages of decomposition, including the breakage of methylene bridges and the degradation of the phenolic resin itself. researchgate.net The main gaseous substances released during the later stages of thermal decomposition include methane, hydrogen, carbon monoxide, and carbon dioxide. mdpi.com
The solid residue from pyrolysis is a carbonaceous char, which can be further processed into activated carbon or used as a filler material. dntb.gov.ua The liquid fraction, or pyrolysis oil, is a complex mixture of phenolic compounds, which can potentially be used as a chemical feedstock. researchgate.net For example, a process has been developed to produce a phenolic-rich pyrolysis oil from lignocellulosic material, which can be directly used in the synthesis of new phenol-formaldehyde resol resins. researchgate.net
Catalytic pyrolysis has emerged as a promising technique to selectively produce valuable chemicals from PF resin waste. mdpi.com For example, the co-pyrolysis of PF resins with lignin over a Ga/ZSM-5 catalyst has been shown to selectively produce monocyclic aromatic hydrocarbons.
Interactive Table: Volatile Compounds Identified from Pyrolysis of Phenol-Formaldehyde Resin at Different Temperatures
| Temperature (°C) | Major Volatile Compounds |
| 450 | Phenol, Methyl derivatives of phenol |
| 550 | Phenol, Methyl derivatives of phenol |
| 650 | Phenol, Methyl derivatives of phenol |
| 750 | Phenol, Methyl derivatives of phenol |
Source: Adapted from Fourier transform infrared spectroscopy and pyrolysis gas chromatography mass spectrometry analysis of PF resin pyrolysis. dntb.gov.ua
Mechanical Recycling and its Limitations
Mechanical recycling involves the physical processing of waste materials, typically through grinding and crushing, to produce a powder that can be reused. mdpi.com For phenol-formaldehyde resins, this process is generally performed using high-speed grinding under high shear stress and friction to partially break the chemical bonds of the cross-linked structure. mdpi.com
The primary application for mechanically recycled PF resin is as a filler material in the production of new thermosetting or thermoplastic composites. polimi.itni.ac.rs For example, recycled PF powder has been successfully incorporated into polypropylene and polyamide-6, where it can also act as an antioxidant. ni.ac.rs Studies have also investigated its use in wood-plastic composites to enhance fire resistance. ni.ac.rs Research has demonstrated that replacing up to 15% of virgin resol-based material with recycled content is feasible in industrial production without affecting the aesthetic qualities of the final products. mdpi.com A laboratory-scale study showed that the mechanical performance of phenolic resins was not significantly impaired with up to 30% recycled content. mdpi.com
However, mechanical recycling of PF resins has several significant limitations:
Downgrading of Material Properties: The high-energy grinding process can cause partial thermal decomposition of the resin, leading to a lower quality recycled material with reduced mechanical properties compared to the virgin resin. mdpi.com The performance of the resulting resin is not comparable to the original. polimi.it
Limited Applications: Due to the degradation of properties, the recycled powder is typically only suitable for use as a low-cost filler, limiting its application in high-performance products. polimi.it
Release of Harmful Substances: If the original PF resin contains free phenol or formaldehyde, these substances can be released during the grinding process, posing potential health and environmental risks. mdpi.com
Interactive Table: Advantages and Disadvantages of Mechanical Recycling of this compound
| Advantages | Disadvantages |
| High production efficiency polimi.it | Resin performance not comparable to original polimi.it |
| Reduces secondary pollution polimi.it | Reuse is often limited to use as fillers polimi.it |
| Relatively simple process | Potential for thermal decomposition during grinding mdpi.com |
| Possible release of free phenol and formaldehyde mdpi.com | |
| Shortens reinforcing fibers in composites researchgate.net |
Source: Adapted from various sources on mechanical recycling of phenolic resins. polimi.itmdpi.comresearchgate.net
Waste Valorization and Circular Economy Approaches for Phenol-Formaldehyde Materials
Waste valorization aims to convert waste materials into higher-value products, moving beyond simple recycling. For phenol-formaldehyde resins, this involves chemical and thermochemical processes to break down the polymer into its constituent monomers or other valuable chemical feedstocks. mdpi.comgoogle.com These approaches are central to developing a circular economy for thermoset materials.
Chemical recycling of PF resins focuses on depolymerization through methods such as hydrolysis, methanolysis, and aminolysis. google.com For instance, cured novolak resins can be decomposed by boiling with an excess of phenol and an acid catalyst, converting the cured resin into low-molecular-weight, phenol-soluble compounds that can be used to synthesize new novolak resins. google.com Another approach involves using supercritical methanol (B129727) at high temperatures and pressures to break down the resin. google.com A novel chemical recycling process has been developed using a supercritical or sub-critical mixture of water and phenol to completely decompose cured phenolic resin in a short time, recovering a "recycled resin" in high yield that can be used as a feedstock for new materials. researchgate.net
Co-pyrolysis of PF resins with other materials like biomass or lignin presents another valorization pathway. mdpi.com For example, the catalytic co-pyrolysis of lignin and PF resins with ammonia (B1221849) over HZSM-5 zeolites has been shown to produce valuable aromatic amines. dntb.gov.ua
The development of "recyclable-by-design" thermosets is a key strategy for a circular economy. tandfonline.com This involves incorporating dynamic covalent bonds into the polymer network that can be broken and reformed under specific stimuli, allowing the material to be reprocessed or depolymerized with lower energy input. tandfonline.com
Furthermore, wastewater from PF resin production, which contains free phenol and formaldehyde, can be valorized. researchgate.net One approach involves using this wastewater in the production of composite construction materials, where the phenol and formaldehyde act as binders for fillers like sawdust and textolite waste. researchgate.net This not only recovers valuable chemicals but also purifies the wastewater for reuse. researchgate.net
The substitution of petroleum-derived phenol with bio-based alternatives, such as bio-oil from the pyrolysis of biomass, is another important aspect of creating a more sustainable and circular life cycle for phenolic resins. nih.gov Bio-oil phenol-formaldehyde (BPF) resins have shown comparable bonding strength to conventional PF resins. nih.gov
Interactive Table: Comparison of Waste Valorization Approaches for Phenol-Formaldehyde Resins
| Approach | Description | Potential Products |
| Chemical Depolymerization | Using solvents (e.g., supercritical water, phenol, methanol) to break down the polymer. google.comresearchgate.net | Phenol, cresol, low-molecular-weight phenolic compounds, recycled resin. google.comresearchgate.net |
| Co-pyrolysis | Thermal decomposition with other materials like biomass or lignin. mdpi.com | Monocyclic aromatic hydrocarbons, aromatic amines. dntb.gov.uamdpi.com |
| Recycling into New Materials | Using ground PF waste as a filler or component in new material synthesis. mdpi.comgoogle.com | Composites with enhanced properties (e.g., fire resistance), new phenolic resins. mdpi.comgoogle.com |
| Wastewater Valorization | Utilizing phenol and formaldehyde from industrial wastewater. researchgate.net | Composite construction materials, sodium phenolate. researchgate.net |
Source: Adapted from various sources on waste valorization and circular economy of phenolic resins. mdpi.comdntb.gov.uamdpi.comgoogle.comresearchgate.netresearchgate.netgoogle.com
Future Research Directions and Emerging Paradigms in Phenol Formaldehyde Resin Science
Advanced Material Design and Performance Enhancement
The future of phenol-formaldehyde (PF) resins lies in the sophisticated design of advanced materials with tailored properties. Researchers are actively exploring the incorporation of various additives and reinforcements to enhance the performance of PF resins for a wide range of applications.
One area of focus is the modification of PF resins to improve their curing characteristics and adhesion. The addition of composite additives, such as a combination of urea (B33335) and triacetin (B1683017), has been shown to accelerate the curing rate and improve the adhesion performance of PF resins, which is particularly beneficial for applications like plywood manufacturing. mdpi.com For instance, a composite additive of 0.7% urea and 0.3% triacetin demonstrated significant acceleration in the curing process and enhanced wet shear strength while maintaining a suitable pot life for industrial use. mdpi.com
Another avenue of research involves the use of bio-oils as a partial substitute for phenol (B47542) in the synthesis of PF resins. This not only addresses sustainability concerns by utilizing renewable resources but can also enhance certain properties. ajchem-a.com Studies have shown that components within bio-oil, such as phenols and ketones, can positively influence the bonding strength and surface smoothness of the resulting bio-modified phenol-formaldehyde (BMPF) films. ajchem-a.com Furthermore, all components of bio-oil have been observed to improve the aging resistance of the resin. ajchem-a.com
The reinforcement of PF resins with high-performance materials is a key strategy for creating advanced composites. Materials like glass fibers, silicon carbide (SiC), and graphite (B72142) nanopowder (Gnp) are being integrated into the PF matrix to improve mechanical strength and impart multifunctional properties. mdpi.comresearchgate.net For example, the development of three-phase composites using glass fiber, PF resin, and epoxy resin has led to materials with improved mechanical and electrical properties, suitable for complex structural electrical insulation devices. researchgate.netturkchem.net The addition of silanized graphene and ionic liquids has also been shown to significantly enhance the electrical conductivity and impact strength of PF composites. labmanager.com Research has demonstrated that with 15 wt% graphene, the electrical conductivity can increase from 2.3 × 10⁻¹⁰ to 4.14 × 10⁻³ S/m, and the impact strength can rise from 0.59 to 1.13 kJ/m². labmanager.com
The development of nanocomposites is another promising direction. The incorporation of silica (B1680970) nanoparticles (SiO₂) into the PF resin matrix can improve physical interactions and adhesion, especially when the PF resin is chemically modified to include carboxylic groups. researchgate.net
Interactive Data Table: Effect of Additives on Phenol-Formaldehyde Resin Properties
| Additive/Modifier | Property Enhanced | Key Finding |
| Urea and Triacetin | Curing Rate, Adhesion | A combination of 0.7% urea and 0.3% triacetin provided the best balance of accelerated curing and improved wet shear strength. mdpi.com |
| Bio-oil | Bonding Strength, Aging Resistance | Phenols and ketones in bio-oil positively affect bonding strength, while all components contribute to improved aging resistance. ajchem-a.com |
| Glass Fiber & Epoxy Resin | Mechanical and Electrical Properties | Three-phase composites of glass fiber, PF, and epoxy show enhanced tensile strength, bending strength, and electrical insulation. turkchem.net |
| Silanized Graphene & Ionic Liquid | Electrical Conductivity, Impact Strength | Addition of 15 wt% graphene increased electrical conductivity significantly and more than doubled the impact strength. labmanager.com |
| Silica Nanoparticles (SiO₂) | Physical Interaction, Adhesion | Chemically modified PF resin with carboxylic groups shows enhanced adhesion with silica globules. researchgate.net |
Integration with Additive Manufacturing Technologies
Phenol-formaldehyde resins are being increasingly integrated with additive manufacturing (AM), or 3D printing, to fabricate complex, high-performance components. This convergence of traditional thermoset chemistry with modern manufacturing techniques is opening up new possibilities in various industries.
Several 3D printing technologies are being adapted for use with PF resins, including:
Direct Ink Writing (DIW): This extrusion-based method involves depositing and curing a thermosetting resin ink layer-by-layer. acs.org It is particularly suitable for thermo-reactive resins like novolac-type PF that are cured thermally. acs.org Researchers are developing multiphase direct ink writing (MDIW) to create carbon-carbon composites with a PF resin matrix reinforced with silicon carbide (SiC) and graphite nanopowder (Gnp). mdpi.com
Selective Laser Sintering (SLS): In this process, a laser selectively fuses powdered material. For PF resins, this involves using the resin as a binder for a reinforcement material like glass fibers. turkchem.net The resulting parts can then be infiltrated with another polymer, such as epoxy, to enhance their mechanical and electrical properties. turkchem.net
Stereolithography (SLA) based technologies: Innovations like Hot Lithography are enabling the direct 3D printing of phenoplasts (phenolic resins) without the need for binders or matrix polymers. researchgate.net This technique uses photo-chemically induced polycondensation at elevated temperatures to cure the resin. researchgate.net
Specialized PF resin formulations are being developed to meet the specific requirements of 3D printing processes. For instance, alkaline phenol-formaldehyde resins with low viscosity (≤ 20 mPa·s) have been formulated for 3D printing applications, allowing for rapid hardening and the creation of high-heat-resistance sand molds. icevirtuallibrary.com These formulations may include components like cresols, furfuryl alcohol, and propylene (B89431) glycol monomethyl ether to modify the resin's properties. icevirtuallibrary.com
The advantages of using PF resins in additive manufacturing include:
High Thermal Resistance: PF resins offer excellent performance at elevated temperatures. researchgate.net
Mechanical Strength and Dimensional Stability: 3D printed PF parts exhibit good mechanical properties and accuracy. researchgate.net
Complex Geometries: Additive manufacturing with PF resins allows for the creation of intricate designs and undercuts that are difficult to produce with traditional methods. researchgate.net
Material Efficiency: Techniques are being developed to reuse unprinted activated sand in binder jetting processes, reducing waste. researchgate.net
The integration of PF resins with AM is enabling the fabrication of advanced materials such as glass fiber-reinforced composites for electrical insulation turkchem.net, carbon-carbon composites for multifunctional applications mdpi.com, and sustainable building materials from bio-based novolac resins acs.org.
Long-Term Durability and Service Life Prediction
Understanding and predicting the long-term durability and service life of phenol-formaldehyde resins is critical for their reliable application in demanding environments, from outdoor wood products to components in nuclear facilities. Research in this area focuses on degradation mechanisms, accelerated aging tests, and the development of predictive models.
Degradation Mechanisms: Phenol-formaldehyde resins can degrade through various mechanisms depending on the environmental stressors:
Thermal Degradation: At elevated temperatures, PF resins can release gases such as carbon dioxide, ammonia (B1221849), and aromatic organic pollutants like toluene (B28343) and benzene (B151609). ajchem-a.com The degradation process and the byproducts are influenced by the surrounding atmosphere (e.g., air vs. inert). ajchem-a.com
Radiolysis: In environments with ionizing radiation, such as spent nuclear fuel pools, alpha, beta, and gamma radiation can break bonds and create free radicals in the PF resin, leading to polymer chain scission and degradation. mdpi.com The presence of water and oxygen can accelerate this process through the formation of aggressive chemical species like hydroxyl radicals. mdpi.com
Environmental Weathering: Exposure to outdoor conditions, including UV radiation, water, and heat, can accelerate the aging of PF resins. labmanager.comresearchgate.net This aging process can lead to a decrease in bonding strength, increased surface roughness, and changes in the chemical structure, such as the breakage of molecular chains and the formation of oxygen-containing compounds. researchgate.net The phenolic hydroxyl and methylene (B1212753) groups in the PF molecular chain are particularly susceptible to oxidation. boku.ac.at
Biodegradation: Contrary to previous beliefs, it has been demonstrated that white-rot fungi, such as Phanerochaete chrysosporium, can biodegrade phenolic resins. mdpi.comresearchgate.net This discovery has opened up new avenues for research into the bioremediation and biorecycling of these materials. mdpi.com
Accelerated Aging and Service Life Prediction: To assess long-term performance in a shorter timeframe, accelerated aging tests are employed. These tests expose the material to elevated levels of stressors like temperature, humidity, and UV radiation. researchgate.neticevirtuallibrary.comresearchgate.net For example, hydrothermal aging has been shown to weaken the interlaminar shear characteristics of PF composites. nih.gov
Predictive models are being used to estimate the service life of PF resins based on data from these accelerated tests. Isoconversional kinetic models, such as the Kissinger-Akahira-Sunose (KAS) method, can be used to model the curing kinetics and predict the isothermal cure of PF resins from dynamic tests, which is relevant to their long-term stability. acs.org The Arrhenius model is another approach used for lifetime prediction based on time-temperature superposition. acs.org
Research has shown that modifications to the PF resin can improve its durability. For instance, PF resins modified with bio-oil have demonstrated a lower loss rate of bonding strength after accelerated UV weathering compared to unmodified PF resin. researchgate.net This improved anti-aging property is attributed to the lower water absorbance of the modified resin and the reaction of substances in the bio-oil with unreacted groups in the resin, reducing the potential for hydrolysis and thermal degradation. researchgate.net
Interactive Data Table: Degradation of this compound
| Degradation Factor | Mechanism | Effect |
| High Temperature | Thermal Degradation | Release of CO₂, NH₃, toluene, benzene. ajchem-a.com |
| Ionizing Radiation | Radiolysis | Polymer chain scission, accelerated by water and oxygen. mdpi.com |
| UV, Water, Heat | Environmental Weathering | Decreased bonding strength, increased surface roughness, oxidation. labmanager.comresearchgate.net |
| White-rot Fungi | Biodegradation | Degradation of the polymer structure. mdpi.comresearchgate.net |
Novel Catalytic Systems and Process Intensification
The synthesis of phenol-formaldehyde resins is heavily influenced by the catalytic system used, which affects the reaction rate, resin structure, and final properties. Research in this area is focused on developing novel catalysts and intensifying the production process to improve efficiency and product performance.
Novel Catalytic Systems: The choice of catalyst can direct the polymerization reaction to favor certain structures. For instance, some catalysts can increase the ratio of ortho- to para-substituted positions on the phenol ring, leading to more reactive functional groups and potentially faster curing times and higher cross-linking density. mdpi.com
Metal-Mediated Catalysts: Various metal-containing compounds have been investigated as catalysts to accelerate the curing rate and lower the curing temperature of PF resins. A study comparing barium hydroxide (B78521) (Ba(OH)₂), sodium carbonate (Na₂CO₃), lithium hydroxide (LiOH), and zinc acetate (B1210297) ((CH₃COO)₂Zn) found that Na₂CO₃ and (CH₃COO)₂Zn were most effective at increasing the reaction activity of the phenol ortho position. mdpi.com The mechanism for zinc acetate may involve the formation of chelating compounds that promote the linkage of formaldehyde (B43269) to the ortho position. mdpi.com
In Situ Generated Catalysts: A novel approach involves the in situ generation of ammonia as a catalyst for the synthesis of resol-based phenol-aniline-formaldehyde (PAF) resins. ajchem-a.com This method, using magnesium hydroxide and ammonium (B1175870) chloride, has been shown to produce resins with higher thermal stability and lower free phenol and aniline (B41778) content compared to conventional methods. ajchem-a.com
Acid Catalysts for Novolacs: For novolac resins, which are synthesized under acidic conditions, catalysts like oxalic acid, para-toluene sulfonic acid, phosphoric acid, and sulfuric acid are commonly used. icevirtuallibrary.com The nature of the acid catalyst can influence the regioselectivity of the addition and condensation reactions. icevirtuallibrary.com
Heterogeneous Catalysts: Second-generation m-phenolsulfonic acid–formaldehyde resin (PAFR II) has been developed as a reusable and robust heterogeneous acid catalyst for reactions like Fischer-Speier esterification, demonstrating high activity and stability in continuous-flow processes. acs.org
Process Intensification: Process intensification aims to make the production of PF resins more efficient, cost-effective, and environmentally friendly. This includes optimizing reaction conditions and exploring novel synthesis routes.
Two-Stage Synthesis: A two-stage synthesis process for resol resins has been developed to facilitate the start of a conventional batch process. researchgate.net This involves separating the addition and condensation reactions. researchgate.net
Optimizing Reaction Parameters: The properties of PF resins are highly dependent on factors such as the formaldehyde-to-phenol (F/P) molar ratio, reaction temperature, and catalyst concentration. researchgate.netup.pt For example, increasing the production temperature can lead to a decrease in the bulk density and an increase in the Shore D hardness of the resulting PFR. researchgate.net
Solvent-Free and Efficient Processes: Research is underway to develop processes that eliminate the need for solvent recovery plants, such as the in situ polymerization of phenolic resin on a substrate. aston.ac.uk Additionally, optimizing drying conditions, such as using lower temperatures, can lead to higher resin retention in prepregs, making more effective use of raw materials. aston.ac.uk
The development of novel catalytic systems and the intensification of production processes are crucial for advancing PF resin technology, enabling the creation of materials with superior properties in a more sustainable and economical manner.
Bio-Inspired Phenolic Architectures and Functions
Drawing inspiration from nature offers a powerful paradigm for designing novel phenol-formaldehyde resins with unique architectures and enhanced functionalities. Researchers are exploring biomimetic approaches to create advanced materials that mimic the structures and properties of biological systems.
One of the most prominent examples is the development of bio-inspired artificial woods . Natural wood possesses a unique anisotropic cellular structure that gives it exceptional lightweight and high-strength properties. labmanager.com By mimicking this structure, researchers have fabricated polymeric woods from traditional thermoset resins like phenolic resin. labmanager.com The process involves the unidirectional freezing of a liquid resin to create a "green body" with a wood-like cellular microstructure, followed by thermocuring. labmanager.com This method allows for high controllability over the pore size and wall thickness of the artificial wood. labmanager.com These bio-inspired materials not only resemble natural wood in their structure but also exhibit superior properties such as better corrosion resistance to water and acid, improved thermal insulation, and enhanced fire retardancy. labmanager.com
Another fascinating bio-inspired strategy is based on the lobster sclerotization process . This natural process of hardening the lobster's shell has inspired a method to create fast-curing, tough, and high-strength phenolic resins. researchgate.net This approach involves integrating pyrogallol-functionalized graphene nanoplatelets and amine-terminated hyperbranched phosphonitrilic chloride trimer with a this compound. researchgate.net The resulting material shows a significant decrease in curing temperature and a dramatic increase in adhesion work, toughness, wet bonding strength, and flexural strength. researchgate.net The accelerated curing is attributed to the oxidative crosslinking between catechol moieties in pyrogallol (B1678534) and amino groups, a mechanism analogous to that in the lobster's cuticle. researchgate.net
The use of bio-based alternatives for phenol and formaldehyde is another key aspect of creating more sustainable and potentially functionalized phenolic resins. Lignin (B12514952), a natural polymer with a phenolic structure, is a prime candidate to replace phenol. mdpi.comnih.gov Other bio-based substitutes for phenol include cardanol (B1251761) (from cashew nut shell liquid), tannin, and gallic acid. mdpi.comturkchem.netnih.gov For formaldehyde, alternatives like hydroxymethylfurfural (HMF), furfural (B47365), and glyoxal (B1671930), which can be derived from biomass, are being investigated. turkchem.netnih.govfrontiersin.org The incorporation of these bio-based molecules can not only reduce the environmental impact but also introduce new functionalities to the resulting resins. For instance, lignin-based PF resins have been successfully used to create bio-based foams with good thermal insulation and flame retardancy. uwo.ca
These bio-inspired and bio-based approaches are revitalizing traditional phenolic resin chemistry, paving the way for a new generation of advanced materials with tailored hierarchical structures and superior performance characteristics. acs.orgacs.org
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized to synthesize phenol-formaldehyde resins with tailored thermomechanical properties?
- Methodological Answer : The synthesis of PFR (novolac or resole) depends on the molar ratio of phenol to formaldehyde, catalyst type (acidic for novolac, alkaline for resole), and curing temperature. For novolac resins, a formaldehyde-to-phenol ratio <1 and acidic catalysts (e.g., oxalic acid) yield linear prepolymers. Resoles require a formaldehyde excess (>1.2:1) and alkaline catalysts (e.g., NaOH) to form crosslinked networks. Curing at 120–160°C ensures complete crosslinking. Adjusting these parameters allows control over thermal stability (up to 300°C) and mechanical strength (e.g., flexural modulus ~3–5 GPa) .
Q. What analytical techniques are most effective for characterizing PFR curing behavior?
- Methodological Answer : Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) quantifies residual monomers and crosslinking efficiency by analyzing volatile decomposition products. Fourier-transform infrared (FTIR) spectroscopy tracks the disappearance of methylol groups (-CH2OH) and formation of methylene bridges. Differential scanning calorimetry (DSC) measures curing exotherms (e.g., peak at 150–170°C for resoles) to optimize curing schedules .
Q. How does resin viscosity impact penetration in composite materials like wood veneers?
- Methodological Answer : Vacuum impregnation studies show that resin viscosity inversely correlates with weight percent gain (WPG) in substrates. For instance, partly polymerized PFR (WPG = 34.9%) penetrates birch veneer more effectively than industrial-grade PFR (WPG = 26.4%). Lower viscosity resins (e.g., <500 mPa·s) enhance diffusion into porous structures, critical for adhesive bonding in fiberboards .
Advanced Research Questions
Q. How can conflicting data on PFR penetration efficiency in substrates be resolved?
- Methodological Answer : Discrepancies in WPG values (e.g., 6.5–34.9% in Table 1 ) arise from resin dehydration and polymerization degree. Statistical tools like ANOVA identify variance sources (e.g., substrate porosity, resin aging). Controlled experiments with standardized viscosity (e.g., using rheometry) and substrate pretreatment (e.g., sandblasting) reduce variability. Cross-validation with microscopy (SEM) confirms resin distribution homogeneity .
Q. What strategies improve the chemical resistance of PFR-based coatings without compromising adhesion?
- Methodological Answer : Co-modification with epoxy-dianone resins introduces polar functional groups (e.g., hydroxyl, epoxy) that enhance crosslink density. For example, blending 20–30% epoxy resin with PFR increases chemical resistance by 40% (tested via immersion in 10% H2SO4). Adhesion is maintained by optimizing cure cycles (e.g., 145°C for 2 hours) and using primers to strengthen substrate-resin interfaces .
Q. How do microadditives of PFR influence the crystallization kinetics of polymers like low-density polyethylene (LDPE)?
- Methodological Answer : Adding 1–5 wt% PFR to LDPE accelerates crystallization by acting as nucleation sites. X-ray diffraction (XRD) reveals a shift from spherulitic to lamellar structures, increasing tensile strength by 15–20%. Rheological analysis (e.g., oscillation mode tests) shows reduced melt flow index (MFI), indicating enhanced interchain interactions .
Q. What methodologies address the trade-off between thermal stability and processability in PFR composites?
- Methodological Answer : Incorporating vinylpyrrolidone (VP) latex (10–15% by weight) reduces curing temperature to 120°C while maintaining thermal stability (>250°C). Dynamic mechanical analysis (DMA) confirms a 10–15% increase in storage modulus. Processability is further improved using rheological additives (e.g., fumed silica) to control viscosity during application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
